DL-Threonine
Descripción
DL-Threonine has been reported in Saccharomyces cerevisiae with data available.
Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).
Propiedades
IUPAC Name |
2-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015364 | |
| Record name | 2-Amino-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |
| Record name | DL-Threonine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Threonine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
| Record name | L-Threonine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |
| Record name | Allothreonine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-hydroxy-butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Allothreonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Allothreonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 144-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Threonine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of DL-Threonine for Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine (Thr), an essential α-amino acid, is a cornerstone in protein synthesis and various metabolic processes.[1][2] Its structure is unique among the proteinogenic amino acids, possessing two chiral centers, which gives rise to four distinct stereoisomers: L-Threonine (2S, 3R), D-Threonine (2R, 3S), L-allo-Threonine (2S, 3S), and D-allo-Threonine (2R, 3R).[2][3] While L-Threonine is the naturally occurring and biologically predominant form, its stereoisomers, particularly D-Threonine, are gaining significant attention in pharmaceutical research and development as chiral building blocks for novel therapeutics.[4] This guide provides a comprehensive technical overview of the properties, synthesis, resolution, and analysis of DL-Threonine stereoisomers, tailored for professionals in the scientific and drug development fields.
Physicochemical Properties of Threonine Stereoisomers
The distinct spatial arrangement of functional groups in each stereoisomer results in unique physicochemical properties. A summary of these properties is presented below for comparative analysis.
| Property | L-Threonine | D-Threonine | L-allo-Threonine | D-allo-Threonine |
| CAS Number | 72-19-5 | 632-20-2 | 28954-12-3 | 24830-94-2 |
| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ |
| Molecular Weight ( g/mol ) | 119.12 | 119.12 | 119.12 | 119.12 |
| Melting Point (°C) | ~256 (decomposes) | 274 (decomposes) | 272 (decomposes) | 276 (decomposes) |
| Solubility in Water | 201 g/L (25 °C) | Soluble (50 mg/mL) | Soluble | Soluble |
| Specific Optical Rotation ([α]D) | -28.3° (c=6, H₂O) | +28° (c=6, H₂O) | +9.0° (c=2, H₂O) | -9.0° ± 2° (c=5, H₂O) |
Synthesis and Resolution of this compound
The industrial production of threonine often results in a racemic mixture of this compound. The separation of these enantiomers is a critical step for pharmaceutical applications where stereospecificity is paramount.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a copper glycinate (B8599266) complex with acetaldehyde. This method typically yields a mixture of this compound and DL-allo-Threonine, with the former being the major product due to thermodynamic favorability. Subsequent purification steps are necessary to isolate the this compound.
Resolution of this compound
Enzymatic Resolution using Papain
A well-established method for the resolution of this compound involves the use of the protease papain. This enzyme selectively catalyzes the formation of an insoluble anilide derivative from the L-enantiomer, allowing for the separation of the two forms.
Experimental Protocol: Enzymatic Resolution of this compound with Papain
-
Preparation of the Reaction Mixture: A solution of this compound is prepared in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0). Aniline and a reducing agent (e.g., cysteine hydrochloride) are added to the mixture.
-
Enzyme Addition: A preparation of papain is added to the reaction mixture. The amount of papain is optimized to ensure efficient catalysis.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 37-40°C) for a period sufficient for the selective formation of the N-acyl-L-threonine anilide precipitate.
-
Separation: The insoluble L-anilide is separated from the reaction mixture by filtration.
-
Recovery of D-Threonine: The filtrate, now enriched with D-Threonine, is treated to remove the remaining reactants. The D-Threonine can then be isolated and purified by crystallization.
-
Hydrolysis of L-anilide: The collected L-anilide precipitate is hydrolyzed using an acid (e.g., HCl) to liberate the pure L-Threonine.
Analytical Methodologies for Stereoisomer Separation
The accurate determination of the enantiomeric and diastereomeric purity of threonine samples is crucial for quality control in research and pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of threonine stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation of Threonine Stereoisomers
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A chiral stationary phase column, such as a Crownpak CR(+) column.
-
Mobile Phase: An isocratic mobile phase of aqueous perchloric acid (e.g., pH 1.5-2.0). The exact pH may be optimized depending on the specific isomers being separated.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Temperature: The column is maintained at a constant temperature, typically around 25°C.
-
Detection: UV detection at 200 nm or fluorescence detection after post-column derivatization with a reagent like o-phthaldialdehyde (OPA).
-
Sample Preparation: The threonine sample is dissolved in the mobile phase and filtered before injection.
Gas Chromatography (GC)
Gas chromatography, coupled with a chiral stationary phase, can also be used for the separation of threonine stereoisomers. This method often requires derivatization of the amino acids to increase their volatility.
Experimental Protocol: GC Analysis of Threonine Enantiomers
-
Derivatization: The threonine sample is derivatized to form volatile esters. A common method involves a two-step process:
-
Esterification of the carboxyl group with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.
-
Acylation of the amino and hydroxyl groups with an acylating agent (e.g., pentafluoropropionic anhydride).
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as a Chirasil-Val column.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation of the derivatized isomers. For example, an initial temperature of 80°C held for a few minutes, followed by a ramp to 180-200°C at a rate of 2-5°C/min.
-
Injection: The derivatized sample is injected into the GC in split or splitless mode.
-
Detection: The separated derivatives are detected by FID or MS.
Biological Significance and Signaling Pathways
Threonine's hydroxyl group is a key site for post-translational modifications, most notably phosphorylation. Serine/threonine kinases and phosphatases play a critical role in regulating a vast array of cellular processes through the reversible phosphorylation of proteins.
Threonine Phosphorylation in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central pathway that transduces extracellular signals to the nucleus to regulate gene expression and cellular responses like proliferation, differentiation, and apoptosis. The activation of MAPKs, such as ERK, requires dual phosphorylation on both a threonine and a tyrosine residue within a conserved T-X-Y motif in their activation loop.
Threonine Metabolism
As an essential amino acid, threonine must be obtained from the diet. It is metabolized in the body through several pathways, primarily initiated by the enzymes threonine dehydrogenase or threonine dehydratase. These pathways lead to the formation of intermediates that can enter the citric acid cycle for energy production or be used in the synthesis of other molecules like glycine.
Conclusion
A thorough understanding of the stereoisomers of this compound is indispensable for researchers and professionals in drug development. The distinct properties and biological activities of each isomer necessitate precise methods for their synthesis, resolution, and analysis. As the demand for chirally pure pharmaceuticals continues to grow, the methodologies and data presented in this guide serve as a valuable resource for advancing research and development in this critical area. The strategic use of different threonine stereoisomers as building blocks holds significant promise for the creation of novel and more effective therapeutic agents.
References
The Crossroads of Chirality: An In-Depth Technical Guide to the Biochemical Pathways of Racemic Threonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threonine, an essential amino acid with two chiral centers, exists as four stereoisomers. While L-threonine is a fundamental component of proteins and a key player in numerous metabolic pathways, the roles of its enantiomer, D-threonine, and the implications of a racemic mixture in biochemical systems are less understood but of growing interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the metabolic fates of L- and D-threonine, potential interactions arising from a racemic mixture, and the effects on key signaling pathways. Detailed experimental protocols for the analysis of threonine enantiomers and quantitative data on enzyme kinetics are presented to support further research in this area.
Introduction: The Significance of Threonine Chirality
Threonine is one of the two proteinogenic amino acids, alongside isoleucine, that possesses two stereogenic centers, leading to four possible stereoisomers: L-threonine (2S,3R), D-threonine (2R,3S), L-allothreonine (2S,3S), and D-allothreonine (2R,3R)[1]. In biological systems, L-threonine is the predominantly utilized form, serving as a crucial building block for protein synthesis and a precursor for other essential molecules like glycine (B1666218) and acetyl-CoA[2][3]. D-amino acids, including D-threonine, while less abundant, are not merely metabolic curiosities. They are found in various organisms and are increasingly recognized for their roles in physiological and pathological processes[4]. The administration or presence of a racemic mixture of threonine introduces a competitive environment for enzymatic binding and metabolism, with potential consequences for cellular homeostasis and signaling.
Metabolic Pathways of Threonine Enantiomers
The metabolic pathways for L-threonine are well-established, primarily involving degradation through two main routes. The metabolism of D-threonine, while less characterized in mammals, proceeds via a distinct enzymatic pathway.
L-Threonine Metabolism
In mammals, L-threonine is catabolized by two principal pathways:
-
Threonine Dehydrogenase (TDH) Pathway: L-threonine is oxidized by L-threonine 3-dehydrogenase (TDH) to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase into glycine and acetyl-CoA. This pathway is significant for glycine biosynthesis[2].
-
Threonine Dehydratase (Threonine Deaminase) Pathway: L-threonine is deaminated by L-threonine dehydratase (also known as threonine deaminase) to α-ketobutyrate and ammonia. α-ketobutyrate can then be converted to propionyl-CoA and enter the tricarboxylic acid (TCA) cycle.
D-Threonine Metabolism
The primary enzyme responsible for the degradation of D-threonine is D-threonine aldolase (B8822740) . This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the cleavage of D-threonine into glycine and acetaldehyde. While found in various bacteria, its presence and activity in mammalian tissues are less prominent. D-threonine can also be a substrate, albeit a poor one, for the broad-spectrum enzyme D-amino acid oxidase (DAO) , which catalyzes the oxidative deamination of D-amino acids. However, the nutritional potency of D-threonine is low in mice, suggesting limited metabolic utilization through this pathway.
Biochemical Implications of a Racemic Threonine Mixture
The presence of both L- and D-threonine can lead to competitive interactions at the enzymatic level, potentially altering metabolic fluxes and cellular responses.
-
Enzymatic Inhibition: D-threonine has been shown to be a strong inhibitor of L-threonine deaminase, the key enzyme in one of the major L-threonine degradation pathways. This inhibition could lead to an accumulation of L-threonine and a shift in its metabolism towards the threonine dehydrogenase pathway.
-
Substrate Specificity: L-threonine dehydrogenase from Escherichia coli does not act on D-threonine. Similarly, threonine aldolase from rat liver is inactive against the D-forms of threonine. This stereospecificity implies that in a racemic mixture, only the L-enantiomer would be processed by these key mammalian enzymes, leaving D-threonine to be metabolized by the less efficient D-threonine aldolase or DAO pathways.
Impact on Signaling Pathways
L-threonine is known to influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis. The introduction of D-threonine or a racemic mixture could potentially modulate these pathways.
The PI3K/AKT/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and protein synthesis. L-threonine has been shown to activate this pathway, promoting protein synthesis in skeletal muscle and other tissues. This activation is mediated, in part, by insulin-like growth factor I (IGF-I). Conversely, a study using human cerebral organoids demonstrated that exposure to high levels of threonine, along with histidine and lysine, led to a decrease in mTOR activity and reduced organoid size. The specific effects of D-threonine on this pathway are not well-documented, but any alteration in L-threonine availability due to enzymatic competition from a racemic mixture could indirectly affect mTOR signaling.
References
A Deep Dive into the Biological Significance of D-threonine vs. L-threonine: A Technical Guide for Researchers
Abstract
The stereoisomers of the essential amino acid threonine, L-threonine and D-threonine, exhibit fundamentally distinct biological roles. L-threonine is a cornerstone of protein synthesis and a key player in numerous metabolic and signaling pathways essential for life. In stark contrast, D-threonine is not incorporated into proteins and is far less abundant in nature, yet it possesses unique metabolic fates and is a valuable chiral building block in pharmaceutical development. This in-depth technical guide provides a comprehensive comparison of the biological significance of D-threonine and L-threonine, detailing their metabolic pathways, physiological functions, and applications. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes to facilitate further investigation and therapeutic innovation.
Introduction: The Significance of Chirality in Threonine
Amino acids, the fundamental units of proteins, predominantly exist in the L-configuration in biological systems. This homochirality is a defining feature of life, and the cellular machinery, including ribosomes and enzymes, has evolved to be highly specific for L-amino acids.[1][2] Threonine, an essential amino acid with two chiral centers, can exist in four stereoisomeric forms: L-threonine, D-threonine, L-allothreonine, and D-allothreonine.[3] This guide focuses on the biological distinctions between the enantiomers L-threonine and D-threonine.
L-threonine is indispensable for protein synthesis, immune function, and the structural integrity of tissues like collagen and elastin.[4] It also serves as a precursor for other biomolecules, including glycine (B1666218) and serine.[5] D-threonine, while not a component of natural proteins, is found in some microorganisms and has emerged as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[3][6] Understanding the differential metabolism, transport, and biological effects of these two isomers is paramount for advancements in nutrition, disease biomarker discovery, and drug development.
Comparative Biological Properties of D-threonine and L-threonine
The distinct biological roles of D-threonine and L-threonine are rooted in their stereochemistry, which dictates their interactions with enzymes, transporters, and receptors.
Role in Protein Synthesis
-
L-threonine: As a proteinogenic amino acid, L-threonine is actively incorporated into polypeptide chains during translation.[1] Its hydroxyl group is a site for post-translational modifications such as phosphorylation and glycosylation, which are critical for regulating protein function and signaling.[3]
-
D-threonine: D-threonine is not recognized by the ribosomal machinery and is therefore not incorporated into proteins in eukaryotes.[2] Its presence in a peptide chain would disrupt the typical alpha-helical and beta-sheet structures.
Metabolic Fate
The metabolic pathways for L-threonine are well-established, while the fate of D-threonine in mammals is less characterized but involves distinct enzymatic processes.
-
L-threonine Metabolism: In humans, L-threonine is primarily catabolized via two main pathways:
-
Threonine Dehydratase/Deaminase Pathway: This is the major pathway in humans, converting L-threonine to α-ketobutyrate and ammonia (B1221849).[4][7] The gene for threonine dehydrogenase is an inactive pseudogene in humans.[7][8]
-
Threonine Dehydrogenase Pathway: In many other animals, this pathway converts L-threonine to 2-amino-3-oxobutyrate, which is then cleaved to glycine and acetyl-CoA.[9] This pathway is considered minor in adult humans.[8]
-
-
D-threonine Metabolism: D-threonine is not a substrate for the enzymes in the primary L-threonine catabolic pathways. Instead, its metabolism is primarily handled by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of various D-amino acids.[10][11] DAAO converts D-threonine to its corresponding α-keto acid, 2-oxo-3-hydroxybutanoate, along with ammonia and hydrogen peroxide.[6]
Cellular Transport
The uptake of L-threonine into cells is a well-regulated process mediated by specific amino acid transporters. The transport of D-threonine is significantly less efficient.
-
L-threonine Transport: L-threonine is transported into cells by various Na+-dependent and Na+-independent amino acid transport systems, such as System A, System ASC, and System L.[12][13] These transporters exhibit high affinity and stereospecificity for L-amino acids.
-
D-threonine Transport: D-threonine generally shows a much lower affinity for the high-affinity L-amino acid transporters.[14] Its cellular uptake is likely mediated by lower-affinity, less specific transporters or passive diffusion, resulting in significantly reduced intracellular concentrations compared to L-threonine.[14]
Quantitative Data Summary
This section summarizes the available quantitative data comparing the properties and biological levels of D-threonine and L-threonine.
| Parameter | L-threonine | D-threonine | Reference(s) |
| Primary Biological Role | Protein synthesis, precursor for other biomolecules | Chiral building block in pharmaceutical synthesis | [1][3] |
| Incorporation into Proteins | Yes | No | [1][2] |
| Primary Metabolic Enzyme | Threonine dehydratase (in humans) | D-amino acid oxidase | [7][10] |
| Toxicity (LD50, oral, rat) | > 2,000 mg/kg | 5,361 mg/kg (intraperitoneal) | [15][16] |
| Cellular Uptake Efficiency | High (via specific transporters) | Low | [12][14] |
| Tissue Distribution (Rat Corpus Striatum) | High (endogenous) | 0.85 ± 0.05 nmol/g wet tissue | [17] |
Table 1: Comparative Properties of L-threonine and D-threonine.
| Tissue/Fluid | D-threonine Concentration (nmol/g wet tissue or nmol/mL) | D-allo-threonine Concentration (nmol/g wet tissue or nmol/mL) | Reference(s) |
| Corpus Striatum (Rat) | 0.85 ± 0.05 | 5.01 ± 0.32 | [17] |
| Frontal Brain Areas (Rat) | Significant amounts present | Significant amounts present | [17] |
| Urine (Rat) | Significant amounts present | Significant amounts present | [17] |
Table 2: Distribution of D-threonine and D-allo-threonine in Rat Tissues and Fluids.
Signaling Pathways and Metabolic Workflows
L-threonine Signaling in Muscle Protein Synthesis
L-threonine, like other essential amino acids, can act as a signaling molecule to stimulate muscle protein synthesis, primarily through the PI3K/Akt/mTOR pathway.
Caption: L-threonine signaling pathway in muscle protein synthesis.
Metabolic Pathways of L-threonine and D-threonine
The catabolic pathways of L-threonine and D-threonine are distinct, leading to different metabolic intermediates.
Caption: Comparative metabolic pathways of L- and D-threonine.
Experimental Workflow for Comparative Analysis
A generalized workflow for the comparative analysis of D- and L-threonine's biological effects is presented below.
References
- 1. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 2. Page loading... [guidechem.com]
- 3. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]
- 4. Reactome | Threonine catabolism [reactome.org]
- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Threonine - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]
- 11. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The preferential interaction of L-threonine with transport system ASC in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study on L-threonine and L-serine uptake in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. uprm.edu [uprm.edu]
- 16. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
A Technical Guide to the Synthesis and Chemical Structure of DL-Threonine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of DL-Threonine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details common synthesis methods with quantitative data, provides step-by-step experimental protocols for characterization, and explores the role of threonine in key signaling pathways relevant to drug discovery.
Chemical Structure of this compound
This compound is a racemic mixture of the D- and L-enantiomers of threonine, an α-amino acid essential for protein synthesis. Its chemical formula is C₄H₉NO₃.[1][2] The structure features a chiral center at the α-carbon and a second chiral center at the β-carbon, which bears a hydroxyl group.
Systematic IUPAC Name: (2RS,3SR)-2-Amino-3-hydroxybutanoic acid
Molecular Structure:
Caption: A 2D representation of the chemical structure of this compound.
Synthesis of this compound
Several methods have been developed for the chemical synthesis of this compound. Two common approaches are detailed below.
Synthesis from α-Isocyanoacetamides and Acetaldehyde (B116499)
This method involves the reaction of an α-isocyanoacetamide with acetaldehyde in the presence of a base, followed by hydrolysis to yield this compound.[3]
Reaction Scheme:
α-Isocyanoacetamide + Acetaldehyde → Oxazoline (B21484) intermediate → this compound
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Reference |
| α-Isocyano-N,N-dimethylacetamide | 114.12 | 1 | - | [3] |
| Acetaldehyde | 44.05 | 1.5 | - | [3] |
| This compound | 119.12 | - | 78 |
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve α-isocyano-N,N-dimethylacetamide (1 equivalent) and acetaldehyde (1.5 equivalents) in methanol (B129727).
-
Addition of Base: Cool the solution to 5-10°C and add a solution of sodium methoxide (B1231860) in methanol over a period of 30 minutes.
-
Reaction: Stir the solution for 30 minutes at 20-25°C.
-
Neutralization and Workup: Neutralize the reaction mixture with acetic acid and evaporate the solvent under reduced pressure. Dissolve the residue in ether and filter to remove insoluble materials. Evaporate the ether.
-
Hydrolysis: Hydrolyze the resulting oxazoline intermediate to yield this compound.
-
Purification: Recrystallize the crude product from a water-methanol mixture to obtain this compound.
Synthesis from Glycine (B1666218) and Acetaldehyde via a Copper Complex
This industrial method utilizes glycine and acetaldehyde as starting materials, proceeding through a copper glycinate (B8599266) complex.
Reaction Scheme:
Glycine + Cu²⁺ → Copper Glycinate Complex Copper Glycinate Complex + Acetaldehyde → Threonine Copper Complex → this compound
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Notes | Reference |
| Glycine | 75.07 | Starting material | |
| Acetaldehyde | 44.05 | Reactant | |
| Copper (II) ion | 63.55 | Forms complex | |
| This compound | 119.12 | Final product |
Experimental Protocol (General Outline):
-
Formation of Copper Glycinate: React glycine with a divalent copper salt in an aqueous solution to form the copper glycinate complex.
-
Aldol Condensation: React the copper glycinate complex with acetaldehyde. This reaction typically produces a mixture of this compound and DL-allothreonine copper complexes.
-
Isomer Separation: Due to differences in solubility, the DL-allothreonine isomer can be removed by repeated crystallization of the threonine copper complex.
-
De-coppering: Remove the copper from the complex, often using hydrogen sulfide (B99878) or an ion-exchange resin, to yield this compound.
-
Purification: Further purify the this compound by recrystallization.
Experimental Characterization of this compound
Standard analytical techniques are employed to confirm the structure and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse program (e.g., zg30) is typically used. Set the appropriate spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled pulse program is commonly used to simplify the spectrum. Adjust the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.
¹H and ¹³C NMR Spectral Data:
| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in D₂O | Reference |
| α-H | 3.57 | - | |
| β-H | 4.24 | - | |
| γ-CH₃ | 1.32 | - | |
| α-C | - | 63.18 | |
| β-C | - | 68.68 | |
| γ-C | - | 22.18 | |
| C=O | - | 175.69 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol for KBr Pellet Method:
-
Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture. Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 200-250 mg of the dried KBr to the mortar and gently grind with the sample to ensure a homogeneous mixture.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | O-H and N-H stretching (broad, characteristic of amino acids) |
| ~1630 | N-H bending (primary amine) |
| ~1590 | C=O stretching (asymmetric, carboxylate) |
| ~1410 | C=O stretching (symmetric, carboxylate) |
| ~1350 | C-H bending |
| ~1110 | C-O stretching (hydroxyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Experimental Protocol for Electrospray Ionization (ESI)-MS:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge (m/z) ratio.
-
Fragmentation (MS/MS): For structural confirmation, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Mass Spectrometry Data:
| m/z | Interpretation |
| 120.0655 | [M+H]⁺ (Protonated molecular ion) |
| 102.055 | [M+H - H₂O]⁺ |
| 74.060 | [M+H - HCOOH]⁺ |
| 56.050 | [M+H - HCOOH - H₂O]⁺ |
Role of Threonine in Signaling Pathways
Threonine residues in proteins are key targets for post-translational modification, particularly phosphorylation by serine/threonine kinases. This reversible modification acts as a molecular switch, regulating numerous cellular processes. Understanding these pathways is crucial for drug development, as their dysregulation is often implicated in diseases such as cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Threonine, as an essential amino acid, can influence the activation of mTORC1.
References
- 1. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 2. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]
- 3. scienceijsar.com [scienceijsar.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Metabolic Fate of DL-Threonine in Mammalian Cells
Abstract
Threonine, an essential amino acid, exists as L- and D-stereoisomers, each following distinct metabolic routes in mammalian systems. As the body cannot synthesize it, threonine must be obtained from dietary sources, and its metabolism is crucial for numerous physiological processes, including protein synthesis, energy production, and gut health.[1][2] This technical guide provides a comprehensive overview of the metabolic fate of both L-Threonine and D-Threonine in mammalian cells. It details the primary catabolic pathways, presents available quantitative data, outlines key experimental protocols for studying its metabolism, and illustrates the involved processes through detailed diagrams. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development investigating threonine metabolism and its implications.
Metabolic Pathways of L-Threonine
In mammals, L-Threonine is primarily catabolized through three main pathways, with significant variations in pathway dominance depending on the species and physiological state.[2][3]
Threonine Dehydrogenase (TDH) Pathway (Mitochondrial)
This pathway involves the conversion of L-Threonine into glycine (B1666218) and acetyl-CoA.[4] It is a two-step process occurring in the mitochondria.
-
Oxidation: L-Threonine is first oxidized by L-threonine 3-dehydrogenase (TDH) to form the unstable intermediate 2-amino-3-ketobutyrate.
-
Ligation: 2-amino-3-ketobutyrate coenzyme A ligase (also known as glycine C-acetyltransferase) then cleaves this intermediate in a CoA-dependent reaction to yield glycine and acetyl-CoA.
The resulting acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production, while glycine can participate in one-carbon metabolism or other biosynthetic pathways. In normally-fed rats, this pathway is predominant, accounting for an estimated 87% of threonine degradation.
Serine/Threonine Dehydratase (SDH/TDT) Pathway (Cytosolic)
This pathway converts L-Threonine into α-ketobutyrate and ammonia (B1221849).
-
The reaction is catalyzed by the cytosolic enzyme serine/threonine dehydratase (also referred to as threonine deaminase).
-
The α-ketobutyrate can be further metabolized to propionyl-CoA, which then enters the TCA cycle.
Human Significance: In adult humans, the gene for L-threonine 3-dehydrogenase (TDH) is an expressed, non-functional pseudogene. Consequently, the TDH pathway is considered minor, accounting for only 7-11% of threonine catabolism. The serine/threonine dehydratase pathway is therefore the primary route for L-threonine degradation in adult humans.
Threonine Aldolase Pathway
This pathway involves the cleavage of L-Threonine into glycine and acetaldehyde, a reaction catalyzed by threonine aldolase. However, this enzyme exhibits very low activity in the liver of most mammals, and the gene is an inactive pseudogene in humans. Therefore, this pathway is not considered a significant contributor to threonine catabolism in mammals.
Caption: Major catabolic pathways of L-Threonine in mammalian cells.
Metabolic Fate of D-Threonine
While most dietary amino acids are in the L-form, D-amino acids can be present in some foods and are of increasing interest in drug development due to their resistance to proteolytic degradation. The metabolism of D-Threonine is distinct from its L-isomer and is primarily handled by D-amino acid oxidase (DAO).
DAO is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids.
-
Reaction: D-Threonine is oxidized by DAO to its corresponding α-keto acid (2-keto-3-hydroxybutyrate), producing ammonia and hydrogen peroxide as byproducts.
-
Significance: This enzymatic activity is considered a key detoxification mechanism, preventing the accumulation of potentially harmful D-amino acids.
The subsequent metabolic fate of 2-keto-3-hydroxybutyrate is less clearly defined in the literature but is expected to enter other metabolic pathways after further conversion.
Caption: Primary metabolic pathway of D-Threonine via D-Amino Acid Oxidase.
Quantitative Data on Threonine Metabolism
The flux through threonine's metabolic pathways varies significantly with species and nutritional status. The following table summarizes key quantitative findings from the literature.
| Parameter | Species / Condition | Pathway | Value / Observation | Reference(s) |
| Relative Pathway Flux | Rat (Normally-fed) | TDH | ~87% of total threonine catabolism | |
| Rat (Fasted or high-protein diet) | SDH | Becomes the major catabolic enzyme | ||
| Human (Adult) | TDH | Minor pathway, ~7-11% of threonine oxidation | ||
| Human (Adult) | SDH | Primary pathway for threonine catabolism | ||
| Human (Infant) | TDH | More significant, ~44% of threonine oxidation | ||
| Plasma Concentration | Human (Adult) | L-Threonine | 134 ± 24 nmol/mL (placebo group) | |
| Daily Requirement | Human (Adult) | L-Threonine | ~20 mg/kg body weight/day |
Experimental Protocols
Investigating the metabolic fate of this compound requires a combination of in vitro and in vivo techniques. Below are summarized protocols for key experimental approaches.
Protocol 1: In Vitro Metabolic Stability in Hepatocytes
-
Objective: To assess the metabolic stability and identify major metabolites of a threonine-containing compound (e.g., a D-threonine peptide) in a cellular context.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Appropriate cell culture medium and plates
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS), cold
-
Lysis buffer
-
Acetonitrile (B52724) for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Culture hepatocytes to confluency in multi-well plates.
-
Treat cells with the test compound at various concentrations and for different durations.
-
At each time point, collect aliquots of the culture medium.
-
Wash the cells with cold PBS and then lyse them to extract intracellular contents.
-
Quench all samples (media and lysate) with an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify/quantify metabolites.
-
Protocol 2: Threonine Dehydrogenase (TDH) Colorimetric Assay
-
Objective: To quantify the enzymatic activity of TDH in a sample (e.g., mitochondrial lysate).
-
Principle: This assay is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction. The TDH-catalyzed conversion of threonine produces NADH, which in turn reduces INT to a colored formazan (B1609692) product, measurable by spectrophotometry.
-
Materials:
-
Sample containing TDH (e.g., cell lysate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-Threonine substrate solution
-
NAD+ solution
-
INT solution
-
Microplate reader capable of measuring absorbance at ~492 nm
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, NAD+, and INT.
-
Add the sample (lysate) to the appropriate wells. Include a blank control without the threonine substrate.
-
Initiate the reaction by adding the L-Threonine substrate solution.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Measure the absorbance at 492 nm.
-
Calculate TDH activity based on the change in absorbance over time, corrected for the blank, using a standard curve if necessary.
-
Protocol 3: Stable Isotope Tracer Analysis
-
Objective: To quantitatively trace the metabolic fate of threonine through various pathways in live cells or whole organisms.
-
Principle: Cells or animals are supplied with threonine labeled with a stable isotope (e.g., ¹³C or ¹⁵N). The incorporation of this label into downstream metabolites is then measured by mass spectrometry, allowing for the calculation of metabolic flux.
-
Materials:
-
Stable isotope-labeled L-Threonine (e.g., [U-¹³C]-L-Threonine)
-
Cell culture system or animal model
-
Metabolite extraction buffers (e.g., methanol/acetonitrile/water mixture)
-
LC-MS/MS or GC-MS system
-
-
Procedure:
-
Culture cells in a medium where standard threonine is replaced with the labeled threonine for a defined period.
-
Perform rapid quenching and extraction of intracellular metabolites.
-
Analyze the extracts using mass spectrometry to determine the mass isotopologue distribution (MID) for key metabolites (e.g., glycine, acetyl-CoA derivatives, TCA cycle intermediates).
-
Use metabolic flux analysis (MFA) software to calculate the relative or absolute flux rates through the different threonine catabolic pathways based on the measured MIDs.
-
Caption: A generalized workflow for studying threonine metabolism using stable isotopes.
References
DL-Threonine in Protein Structure and Folding: A Technical Guide
Executive Summary
Threonine, an essential amino acid, plays a multifaceted and critical role in determining the structure, stability, and function of proteins. As a chiral molecule, it exists in L- and D-stereoisomer forms. This technical guide provides an in-depth analysis of the function of DL-Threonine, with a primary focus on the biologically predominant L-isomer, which is incorporated into proteins during ribosomal synthesis. We will explore its inherent physicochemical properties, its contribution to protein secondary and tertiary structure, and its profound impact through post-translational modifications such as phosphorylation and glycosylation. The guide will also address the distinct role of the non-proteinogenic D-Threonine. Furthermore, we present quantitative data considerations and detailed experimental protocols for investigating threonine's function, supplemented with visualizations to elucidate key pathways and workflows.
Introduction to this compound
Threonine (Thr, T) is one of the 20 common proteinogenic amino acids. Its side chain contains a hydroxyl (-OH) group attached to its β-carbon, making it a polar, uncharged amino acid.[][2][3] This hydroxyl group is a key functional feature, enabling threonine to participate in hydrogen bonding, and serving as a site for significant post-translational modifications.
This compound refers to the racemic mixture of its two stereoisomers:
-
L-Threonine : The biologically active form found in virtually all proteins, incorporated during mRNA translation.[][4] Its specific (2S,3R) configuration is recognized by the cellular machinery.[3]
-
D-Threonine : The mirror image (enantiomer) of L-Threonine. It is not naturally incorporated into proteins in most organisms and is primarily utilized in specialized research and pharmaceutical applications as a chiral building block.[4][5]
While L- and D-threonine can self-assemble with molecules of the same chirality, the focus of protein biochemistry is almost exclusively on L-Threonine.[5][6]
The Core Function of L-Threonine in Protein Architecture
The unique structure of L-Threonine directly influences protein folding, stability, and overall three-dimensional conformation.
Contribution to Structural Stability
The polar hydroxyl group in threonine's side chain is crucial for forming hydrogen bonds with water, other polar amino acid side chains, and the polypeptide backbone.[][2] These interactions are fundamental for stabilizing secondary structures like α-helices and β-sheets and for defining the protein's overall tertiary structure.[7]
-
In Globular Proteins : Threonine is often found on the protein surface, where its hydrophilic side chain can interact with the aqueous cellular environment.[2][8]
-
In Structural Proteins : Threonine is a vital component of structural proteins such as collagen and elastin.[9][10] It serves as a precursor to glycine, another critical amino acid in collagen synthesis, and its presence is necessary for maintaining the integrity and elasticity of connective tissues.[9][11] Studies on collagen-like peptides have shown that threonine in the Yaa position of Gly-Xaa-Yaa repeats can form water-mediated hydrogen bonds that contribute to the stability of the triple-helical structure.[12][13]
Impact on Protein Aggregation
The presence and position of threonine can significantly influence protein aggregation pathways, a process central to many neurodegenerative diseases. For instance, in studies of Amyloid-β (Aβ) peptides associated with Alzheimer's disease, the addition of a C-terminal threonine (Aβ43) alters aggregation kinetics compared to the more common Aβ42 form.[14][15] While one study reported that Aβ43 aggregates more slowly than Aβ42, another suggested the C-terminal threonine in Aβ43 could nucleate toxic aggregation by inducing specific structural and dynamic changes.[14][15] This highlights threonine's context-dependent role in modulating protein assembly and misfolding.
Post-Translational Modifications (PTMs) of L-Threonine: The Functional Switch
The hydroxyl side chain of threonine is a primary site for two of the most important PTMs: phosphorylation and O-linked glycosylation. These modifications act as molecular switches, dynamically regulating protein function, localization, and interactions.[][3]
Threonine Phosphorylation
Reversible phosphorylation of threonine residues by protein kinases is a fundamental mechanism for controlling cellular processes, including signal transduction, cell growth, and apoptosis.[16][17]
-
Conformational Change : The addition of a bulky, negatively charged phosphate (B84403) group to threonine's side chain can induce significant conformational changes in a protein.[16][17][18] This can alter the protein's catalytic activity (activating or deactivating it) or create binding sites for other proteins.[17]
-
Structural Impact : Studies have shown that threonine phosphorylation can trigger a pronounced disorder-to-order transition.[19] Dianionic phosphothreonine shows a preference for a compact, cyclic conformation stabilized by intramolecular hydrogen bonds, which can lead to more significant, "step-function-like" switches in protein structure and function compared to the more graded changes often seen with serine phosphorylation.[19] This structural shift can alter the backbone conformational propensity of the peptide.[20]
O-Linked Glycosylation
O-linked glycosylation is the attachment of a sugar molecule (glycan) to the hydroxyl group of threonine or serine.[21][22] This modification is critical for protein folding, stability, trafficking, and cell-cell recognition.[21][22][23]
-
Process : Unlike N-glycosylation, O-glycans are added one sugar at a time, typically starting in the Golgi apparatus after the protein has folded.[23] The process is initiated by the addition of a monosaccharide, such as N-acetylgalactosamine (GalNAc), to the threonine residue.[22]
-
Functional Consequences : The addition of often large and complex glycan structures can influence a protein's properties by altering its solubility, protecting it from proteolysis, and mediating interactions with other molecules.[22][24] In some cases, O-glycosylation and phosphorylation can occur competitively on the same or adjacent threonine/serine residues, creating a complex regulatory interplay.[24]
Quantitative Data on Threonine's Functional Impact
The effect of threonine on protein stability and function is highly context-dependent, varying with its location in the structure, the local environment, and the specific protein. Quantitative data is typically derived from comparative studies, such as comparing a wild-type protein to a variant where a threonine residue has been mutated (e.g., to alanine (B10760859) to remove the hydroxyl group, or to valine which is isosteric).
The following table summarizes the types of quantitative data commonly collected to assess threonine's impact.
| Parameter | Description | Technique(s) | Example of Impact |
| Melting Temperature (Tm) | The temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability. | Circular Dichroism (CD), Differential Scanning Calorimetry (DSC) | Substitution of a key H-bonding threonine may decrease Tm. |
| Gibbs Free Energy of Unfolding (ΔGunf) | The overall thermodynamic stability of the protein's folded state. A more positive value indicates greater stability. | Chemical Denaturation monitored by CD or Fluorescence | Phosphorylation of a threonine in a disordered region could stabilize the folded state, increasing ΔGunf. |
| Aggregation Rate (kagg) | The kinetic rate constant for the formation of protein aggregates. | Thioflavin T (ThT) Fluorescence Assay, Light Scattering | The presence of threonine at the C-terminus of Aβ peptide (Aβ43) alters its aggregation kinetics compared to Aβ42.[14][15] |
| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and catalytic rate (kcat) for enzymatic reactions. | Enzyme Assays | Phosphorylation of a threonine in an enzyme's activation loop often dramatically alters Km or kcat. |
Experimental Protocols for Investigating Threonine Function
A combination of molecular biology and biophysical techniques is required to elucidate the specific role of a threonine residue.
Site-Directed Mutagenesis (SDM) of a Threonine Residue
This protocol allows for the specific substitution of a threonine codon to that of another amino acid (e.g., Alanine) to probe its function.
Methodology:
-
Primer Design : Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the ACC codon for Threonine to GCC for Alanine). The mutation should be in the center of the primers with ~15 nucleotides of correct sequence on both sides.[25]
-
PCR Amplification : Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers. Use a low number of cycles (15-20) to minimize secondary mutations. The extension time should be sufficient to amplify the entire plasmid.[25][26]
-
Template Digestion : Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively destroying the original parental plasmid DNA template, which was isolated from a methylation-proficient E. coli strain.[25][26]
-
Transformation : Transform the DpnI-treated, newly synthesized mutant plasmid into highly competent E. coli cells.
-
Screening and Sequencing : Isolate plasmid DNA from the resulting colonies and confirm the desired mutation and the absence of any other mutations via DNA sequencing.[27]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure and folding properties of a protein.[28][29]
Methodology:
-
Sample Preparation : Prepare a pure protein sample (>95% purity) at a concentration typically between 0.1-1.0 mg/mL.[29] The protein should be in a buffer that is transparent in the far-UV region (e.g., sodium phosphate) and free of optically active components.[28][29]
-
Instrument Setup :
-
Data Collection :
-
Record a baseline spectrum of the buffer alone in the cuvette.
-
Record the spectrum of the protein sample under the same conditions. Typically, scans are performed from ~260 nm to 190 nm.[31][32]
-
For thermal denaturation studies, record the CD signal at a fixed wavelength (e.g., 222 nm for α-helical proteins) while gradually increasing the temperature.[30]
-
-
Data Processing :
-
Subtract the buffer baseline spectrum from the protein spectrum.
-
Convert the raw data (ellipticity) to Molar Residue Ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.[32]
-
-
Analysis : Analyze the processed spectrum using deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.[28] α-helical proteins typically show negative bands at 222 nm and 208 nm, while β-sheets show a negative band around 218 nm.[28]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-resolution information on protein structure, dynamics, and interactions in solution.[33][34]
Methodology:
-
Sample Preparation : This is the most critical step. It requires a highly pure (>98%), concentrated (0.5-1.0 mM), and stable protein sample.[33] For proteins >10 kDa, isotopic labeling (uniform incorporation of 15N and/or 13C) is essential.[33][35] The protein is dissolved in ~0.5 mL of buffer, often containing 5-10% D₂O for the spectrometer lock.
-
Data Collection : A suite of multidimensional NMR experiments is performed to assign the chemical shifts of the backbone and side-chain atoms.
-
Assignment : Experiments like 1H-15N HSQC, HNCA, and HN(CO)CA are used to link resonances to specific amino acids in the protein sequence.[34]
-
Structural Restraints : A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment (e.g., 15N-edited NOESY-HSQC) is recorded to identify protons that are close in space (< 6 Å), providing distance restraints.[36]
-
-
Data Processing and Analysis : The multidimensional NMR spectra are processed, and the resonances are assigned using specialized software.
-
Structure Calculation : The collected distance restraints (from NOESY) and dihedral angle restraints (from chemical shifts) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[35]
-
Validation : The final structure ensemble is validated using established quality-checking tools to assess its stereochemical quality and agreement with the experimental data.[37]
Conclusion
This compound, and specifically its L-isomer, is far more than a simple building block for proteins. Its unique hydroxyl side chain endows it with the ability to form critical hydrogen bonds that stabilize protein architecture and provides a reactive site for post-translational modifications that dynamically regulate nearly every aspect of cellular life. Threonine phosphorylation and glycosylation function as intricate molecular switches that control protein activity, signaling cascades, and intermolecular interactions. For researchers in structural biology and drug development, understanding the precise role of threonine residues is paramount for deciphering protein function, unraveling disease mechanisms, and designing targeted therapeutics. The experimental approaches outlined in this guide provide a robust framework for investigating the profound and context-specific impact of this essential amino acid.
References
- 2. Threonine | Functions, Structure & Benefits - Lesson | Study.com [study.com]
- 3. Threonine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]
- 6. anl.gov [anl.gov]
- 7. Mechanism of Action of L-threonine [yffoodingredients.com]
- 8. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 9. celloptimum.com [celloptimum.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. celloptimum.se [celloptimum.se]
- 12. researchgate.net [researchgate.net]
- 13. Triple Helical Structure and Stabilization of Collagen-like Molecules with 4(R)-Hydroxyproline in the Xaa Position - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The C-Terminal Threonine of Aβ43 Nucleates Toxic Aggregation via Structural and Dynamical Changes in Monomers and Protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-terminal threonine reduces Aβ43 amyloidogenicity compared with Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 17. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Effects of Phosphorylation on Protein Backbone Dynamics and Conformational Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Phosphorylation alters backbone conformational preferences of serine and threonine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. O-linked glycosylation - Wikipedia [en.wikipedia.org]
- 22. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 23. O-glycosylation and its role in therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The role of intracellular protein O-glycosylation in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efficient procedure for site-directed mutagenesis mediated by PCR insertion of a novel restriction site - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 30. health.uconn.edu [health.uconn.edu]
- 31. Circular Dichroism (CD) [protocols.io]
- 32. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. conductscience.com [conductscience.com]
- 34. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 37. pnas.org [pnas.org]
DL-Threonine as a Precursor in Amino Acid Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threonine, an essential amino acid in many organisms, serves as a critical precursor in the biosynthesis of other key amino acids, primarily L-isoleucine and glycine (B1666218). As a racemic mixture of D- and L-threonine, its metabolic fate is largely determined by the enzymatic machinery of the organism, which typically utilizes the L-isomer. This technical guide provides a comprehensive overview of the core metabolic pathways originating from L-threonine, detailing the enzymatic reactions, regulatory mechanisms, and experimental protocols for their investigation. For drug development professionals, understanding these pathways offers insights into potential therapeutic targets, particularly in microbiology and parasitology.
Core Metabolic Pathways
L-Threonine is a branching point for two major biosynthetic pathways: the conversion to L-isoleucine and the degradation to glycine.
L-Isoleucine Biosynthesis
The biosynthesis of L-isoleucine from L-threonine is a five-step enzymatic pathway predominantly found in bacteria, archaea, fungi, and plants.[1] This pathway is a classic example of allosteric feedback inhibition, where the end product, L-isoleucine, regulates the activity of the first enzyme in the pathway.
The key enzyme in this pathway is L-threonine dehydratase (also known as L-threonine deaminase), which catalyzes the deamination of L-threonine to α-ketobutyrate.[1] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is allosterically inhibited by L-isoleucine and, in many bacteria, activated by L-valine, the end product of a parallel biosynthetic pathway.[1]
Glycine Biosynthesis
L-Threonine can be catabolized to glycine through two primary routes involving either L-threonine dehydrogenase or L-threonine aldolase (B8822740).
In many prokaryotes and eukaryotes, L-threonine is first oxidized by L-threonine 3-dehydrogenase (TDH) to 2-amino-3-ketobutyrate.[2] This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase) to yield glycine and acetyl-CoA.[2] This pathway is particularly significant in the metabolism of parasitic protozoa like Trypanosoma brucei, where TDH is a potential drug target as the homologous human gene is a non-functional pseudogene.[3][4]
Alternatively, L-threonine aldolase (LTA) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible retro-aldol cleavage of L-threonine to glycine and acetaldehyde.[5] This enzyme is found in various bacteria and fungi.[5]
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the major metabolic pathways of L-threonine.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| L-Threonine Dehydratase | Escherichia coli | L-Threonine | 0.8 - 4.5 | 25 - 40 | - | [1] |
| L-Threonine 3-Dehydrogenase | Trypanosoma cruzi | L-Threonine | 0.23 | - | - | [6] |
| L-Threonine 3-Dehydrogenase | Trypanosoma cruzi | NAD+ | 0.14 | - | - | [6] |
| L-Threonine Aldolase | Escherichia coli | L-Threonine | 1.0 | - | 1.5 | [7] |
| L-Threonine Aldolase | Escherichia coli | L-allo-Threonine | 0.2 | - | 10.5 | [7] |
Table 2: Intracellular Metabolite Concentrations in E. coli
| Condition | L-Threonine (µM) | Glycine (µM) | Reference |
| Glucose-fed, exponential growth | 180 | 330 | [8][9] |
Experimental Protocols
Sample Preparation for Intracellular Metabolite Analysis
Accurate quantification of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.
Protocol:
-
Quenching: Rapidly transfer a known volume of cell culture into a quenching solution (e.g., 60% methanol (B129727) at -40°C) to instantly halt metabolic activity.[10]
-
Cell Pellet Collection: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).[11]
-
Cell Lysis: Disrupt the cells to release intracellular metabolites using methods such as sonication or bead beating.[10]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Analysis: The resulting supernatant contains the intracellular metabolites and is ready for analysis by techniques such as LC-MS or GC-MS.
L-Threonine Dehydratase Activity Assay (Spectrophotometric)
This assay measures the production of α-ketobutyrate from L-threonine. The α-ketobutyrate is then derivatized to form a colored product that can be quantified. A more sensitive HPLC-based assay can also be used.[12]
Materials:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0
-
L-Threonine solution (substrate)
-
Pyridoxal 5'-phosphate (PLP) solution
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in 2 M HCl)
-
NaOH solution
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, PLP, and the enzyme sample.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-Threonine solution.
-
After a defined incubation time, stop the reaction by adding DNPH solution. This will derivatize the α-ketobutyrate produced.
-
Incubate for a further period to allow for complete derivatization.
-
Add NaOH solution to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the amount of α-ketobutyrate produced using a standard curve.
L-Threonine Dehydrogenase Activity Assay (Colorimetric)
This assay is based on the reduction of a tetrazolium salt in an NADH-coupled enzymatic reaction.[13] The intensity of the color formed is proportional to the TDH activity.
Materials:
-
Assay Buffer
-
L-Threonine solution
-
NAD+ solution
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium) solution
-
Diaphorase (NADH dehydrogenase)
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, L-Threonine, NAD+, INT, and diaphorase.
-
Add the enzyme sample to the reaction mixture.
-
Incubate at the desired temperature.
-
The TDH-catalyzed oxidation of L-threonine produces NADH, which then reduces INT to a colored formazan (B1609692) product in the presence of diaphorase.
-
Measure the increase in absorbance at 492 nm over time.
-
Calculate the enzyme activity based on the rate of formazan formation.
13C-Metabolic Flux Analysis (MFA) Experimental Workflow
13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[14]
Protocol Outline:
-
Isotope Labeling: Culture cells in a defined medium containing a 13C-labeled substrate (e.g., [U-13C]glucose).[15]
-
Achieve Isotopic Steady State: Allow the cells to grow for a sufficient number of generations to ensure that the labeling of intracellular metabolites reaches a steady state.[15]
-
Sample Collection and Hydrolysis: Harvest the cells, quench metabolism, and hydrolyze the cellular protein to release amino acids.
-
Derivatization and Analysis: Derivatize the amino acids and analyze their mass isotopomer distributions using GC-MS or LC-MS/MS.
-
Computational Modeling: Use a computational model of the organism's metabolic network to fit the experimental mass isotopomer data and estimate the intracellular metabolic fluxes.[16]
Relevance to Drug Development
The metabolic pathways originating from this compound present several opportunities for therapeutic intervention, particularly in the context of infectious diseases.
-
Threonine Dehydrogenase as a Drug Target: As the gene for TDH is a non-functional pseudogene in humans, the TDH enzyme in pathogens like Trypanosoma brucei and Trypanosoma cruzi represents a promising and specific drug target.[3][4][6] Inhibitors of TDH have been shown to have trypanocidal activity.[3] A recent study identified a low micromolar inhibitor of T. cruzi TDH from the Chagas Box compound library.[6]
-
Threonine Dehydratase Inhibition: Threonine dehydratase is the first committed step in isoleucine biosynthesis and is essential for many bacteria and plants. Inhibition of this enzyme can lead to isoleucine starvation and growth arrest. The herbicidal effects of certain compounds have been attributed to their inhibition of threonine dehydratase.[17][18] This principle could be applied to the development of novel antibacterial agents.
Conclusion
This compound is a central metabolite that serves as a precursor for the biosynthesis of L-isoleucine and glycine through distinct and well-regulated enzymatic pathways. A thorough understanding of these pathways, supported by robust experimental methodologies, is crucial for fundamental research in biochemistry and microbiology. Furthermore, the unique aspects of threonine metabolism in various organisms, particularly pathogens, offer exciting avenues for the development of novel and specific therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals to explore the multifaceted role of this compound in amino acid biosynthesis and its potential as a target for therapeutic intervention.
References
- 1. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of L-threonine dehydrogenase from Trypanosoma cruzi reduces glycine and acetate production and interferes with parasite growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of E. coli L-threonine aldolase catalytic inactivation at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular threonine concentration in gluc - Bacteria Escherichia coli - BNID 100164 [bionumbers.hms.harvard.edu]
- 9. Antifolate-Induced Depletion of Intracellular Glycine and Purines Inhibits Thymineless Death in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A high-performance liquid chromatography assay for threonine/serine dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmrservice.com [bmrservice.com]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Inhibition of Threonine Dehydratase Is Herbicidal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Threonine Dehydratase Is Herbicidal - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of DL-Threonine powder
Introduction: DL-Threonine is a racemic mixture of the essential amino acid threonine, a vital building block for protein synthesis and various metabolic processes. Possessing a unique hydroxyl group in its side chain, it exhibits distinct physical and chemical properties that are crucial for its application in pharmaceutical development, nutritional supplements, and biotechnology. This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound powder, complete with experimental protocols and data summaries tailored for researchers, scientists, and drug development professionals.
General and Structural Properties
This compound is an α-amino acid with two chiral centers, resulting in four possible stereoisomers. The "DL" designation indicates a mixture of the D- and L-enantiomers.
| Property | Value | Reference |
| CAS Number | 80-68-2 | [1][2][3] |
| Molecular Formula | C₄H₉NO₃ | [1][3][4] |
| Molecular Weight | 119.12 g/mol | [1][4][5] |
| Synonyms | (±)-2-Amino-3-hydroxybutyric acid, H-DL-Thr-OH | [3][6] |
| IUPAC Name | (2RS,3SR)-2-Amino-3-hydroxybutanoic acid |
Physical Properties
The physical characteristics of this compound powder are fundamental to its handling, formulation, and storage.
Qualitative Properties:
-
Taste: Slightly sweet.[1]
Quantitative Physical Properties:
| Property | Value | Conditions | Reference |
| Melting Point | ~244 - 245 °C (with decomposition) | - | [1][2][4][7] |
| Density | 1.3 ± 0.1 g/cm³ | - | [2][4] |
| pKa | 2.09 | at 25°C | [1][8] |
Solubility
This compound's solubility is a critical parameter for formulation and bioavailability. It is highly soluble in aqueous solutions but generally insoluble in non-polar organic solvents.
| Solvent | Solubility | Conditions | Reference |
| Water | 20.1 g / 100 mL | 25 °C | [1] |
| 100 mg / mL | with ultrasonic agitation | [9] | |
| Ethanol | Insoluble / Practically Insoluble | - | [1][10][11] |
| Ether | Insoluble | - | [8][11] |
| Chloroform | Insoluble | - | [8][11] |
| Oils | Insoluble | - | [1] |
| DMSO | Insoluble or slightly soluble | - | [9] |
Crystal Structure
While this guide focuses on the DL-racemic mixture, detailed crystallographic studies have been performed on the L-enantiomer. L-Threonine crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[12][13] This information is valuable for understanding potential packing and solid-state interactions in the crystalline powder.
Chemical Properties
Structure and Reactivity
This compound is an α-amino acid characterized by a polar side chain containing a hydroxyl group. This hydroxyl group is a site for post-translational modifications such as O-linked glycosylation and phosphorylation.[4] The presence of both an amine and a carboxylic acid group allows it to form zwitterions in solution.
Stability and Storage
This compound is chemically stable under standard conditions.[1] For optimal preservation, it should be stored at room temperature in a dry place.[1][2][4] It is incompatible with strong oxidizing agents.[8]
Metabolic Degradation Pathway
In biological systems, threonine is metabolized through several pathways. A primary route involves its conversion to pyruvate (B1213749) or its degradation to glycine (B1666218) and acetyl-CoA via the enzyme threonine dehydrogenase.[14][15] This pathway is crucial for energy production and providing one-carbon units for cellular metabolism.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and quality control of this compound powder.
¹H NMR (Proton NMR): In D₂O, the proton NMR spectrum of this compound hydrate (B1144303) shows characteristic signals. Key chemical shifts are approximately 4.26 ppm (doublet, α-proton), 3.60 ppm (multiplet, β-proton), and 1.33 ppm (doublet, γ-methyl protons).[16]
¹³C NMR (Carbon NMR): For L-Threonine in D₂O, the approximate chemical shifts are observed around 175.7 ppm (C4, carboxyl), 68.7 ppm (C2, β-carbon), 63.2 ppm (C3, α-carbon), and 22.2 ppm (C1, methyl).
Infrared (IR) Spectroscopy: The FT-IR spectrum of threonine shows characteristic absorption bands corresponding to its functional groups.[13][17]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3000-3200 | Stretching | O-H and N-H |
| ~2900-3000 | Stretching | C-H (aliphatic) |
| ~1600-1660 | Bending | N-H (primary amine) |
| ~1580-1600 | Asymmetric Stretching | COO⁻ (carboxylate) |
| ~1400-1450 | Symmetric Stretching | COO⁻ (carboxylate) |
| ~1080-1100 | Stretching | C-O (hydroxyl) |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of this compound powder.
Melting Point Determination
Principle: The melting point is determined by heating a small, packed sample of the powder at a controlled rate and observing the temperature range from the first sign of melting to complete liquefaction. For substances like amino acids that may decompose, a rapid heating rate can provide an approximate range, followed by a slower, more precise measurement.[18]
Apparatus and Reagents:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube).
-
Capillary tubes (sealed at one end).
-
This compound powder.
-
Mortar and pestle (for grinding).
Procedure:
-
Ensure the this compound powder is completely dry and finely ground using a mortar and pestle.
-
Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point (~244°C).
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature (T₁) when the first drop of liquid appears.
-
Record the temperature (T₂) when the entire sample has melted into a clear liquid.
-
The melting range is reported as T₁ - T₂.
References
- 1. This compound CAS#: 80-68-2 [m.chemicalbook.com]
- 2. This compound | CAS#:80-68-2 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. DL Threonine Manufacturer,Exporter,Supplier [avanschem.com]
- 5. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound [stenutz.eu]
- 8. chembk.com [chembk.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
- 11. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Threonine - Wikipedia [en.wikipedia.org]
- 16. This compound hydrate(2:1)(6028-28-0) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]
The Enigmatic World of Threonine Isomers: A Technical Guide to Their Natural Occurrence, Analysis, and Significance
An in-depth exploration into the natural prevalence, biological functions, and analytical methodologies for the stereoisomers of threonine, offering critical insights for researchers and professionals in drug development and the life sciences.
Threonine, a seemingly simple essential amino acid, exists in a world of stereochemical complexity with four distinct isomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. While L-threonine is the well-known proteinogenic building block, its isomers are emerging from obscurity, revealing their presence in diverse organisms and hinting at significant, yet underexplored, biological roles. This technical guide provides a comprehensive overview of the natural occurrence of these isomers, detailed analytical protocols for their quantification, and a discussion of their implications in biological systems and as chiral building blocks in drug development.
Natural Occurrence and Quantitative Distribution
The presence and concentration of threonine isomers vary significantly across different biological kingdoms and even within different tissues of the same organism. While L-threonine is ubiquitous and abundant, the other isomers are typically found in trace amounts, their presence often pointing to specific enzymatic activities or metabolic pathways.
Threonine Isomers in Mammals
Recent analytical advancements have enabled the detection and quantification of D-threonine and D-allo-threonine in mammalian tissues, challenging the long-held belief that D-amino acids are absent in higher organisms. L-allo-threonine, however, has not been detected in the mammalian tissues and physiological fluids studied so far[1][2].
Table 1: Distribution of Threonine Isomers in Rat Tissues (nmol/g wet tissue) [2][3]
| Tissue | L-Threonine | D-Threonine | D-allo-Threonine | L-allo-Threonine |
| Cerebellum | 283 ± 15 | 0.35 ± 0.03 | 2.15 ± 0.14 | Not Detected |
| Cerebral Cortex | 315 ± 18 | 0.48 ± 0.04 | 3.22 ± 0.21 | Not Detected |
| Corpus Striatum | 258 ± 14 | 0.85 ± 0.05 | 5.01 ± 0.32 | Not Detected |
| Hippocampus | 277 ± 16 | 0.41 ± 0.03 | 2.89 ± 0.19 | Not Detected |
| Liver | 189 ± 11 | 0.12 ± 0.01 | 0.55 ± 0.04 | Not Detected |
| Kidney | 452 ± 25 | 0.21 ± 0.02 | 1.23 ± 0.09 | Not Detected |
| Plasma (nmol/ml) | 155 ± 9 | 0.08 ± 0.01 | 0.45 ± 0.03 | Not Detected |
| Urine (nmol/ml) | 35 ± 4 | 0.55 ± 0.06 | 3.88 ± 0.41 | Not Detected |
Data are presented as mean ± standard deviation.
Threonine Isomers in Microorganisms
Bacteria are known to utilize D-amino acids, including D-threonine, primarily as components of their peptidoglycan cell wall, providing structural integrity and resistance to proteases. The presence of L-allo-threonine has been reported in Escherichia coli and Saccharomyces cerevisiae[4]. Specific quantitative data for free threonine isomer concentrations in various microbial species is an active area of research.
Threonine Isomers in Plants and Fungi
The occurrence of threonine isomers in the plant and fungal kingdoms is less explored. However, L-allo-threonine has been shown to suppress the production of trichothecene (B1219388) mycotoxins in the fungus Fusarium graminearum. L-allo-threonine has also been reported in Puccinia graminis and Viscum album. Further research is needed to quantify the distribution of these isomers in a wider range of plant and fungal species.
Biological Roles and Significance
The non-proteinogenic threonine isomers are not mere metabolic curiosities; they participate in crucial biological processes.
D-Threonine in Bacterial Cell Wall Synthesis
D-amino acids are integral to the structure of bacterial peptidoglycan. D-threonine, along with other D-amino acids, can be incorporated into the peptide side chains of the peptidoglycan, contributing to the rigidity and stability of the cell wall. This incorporation is mediated by transpeptidases, which are the targets of β-lactam antibiotics.
References
- 1. medkoo.com [medkoo.com]
- 2. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
DL-Threonine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of DL-Threonine, a racemic mixture of the essential amino acid threonine. This document covers its fundamental chemical properties, metabolic significance, and detailed experimental protocols relevant to its synthesis, purification, and analysis.
Core Properties of this compound
This compound is a polar, essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in protein synthesis and various metabolic processes.[1] The racemic DL-form is often utilized in research and industrial applications.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 80-68-2 | [1][2][3][4][5][6] |
| Molecular Weight | 119.12 g/mol | [1][2][3][5][6] |
| Molecular Formula | C₄H₉NO₃ | [1][2][3] |
| Appearance | White crystalline or crystalline powder | [1][4] |
| Melting Point | 244-245 °C (with decomposition) | [1][4] |
| Synonyms | (±)-2-Amino-3-hydroxybutyric acid, H-DL-Thr-OH | [1][2] |
Metabolic and Signaling Pathways
Threonine is a vital component in several metabolic and signaling pathways. It is a precursor for the synthesis of other amino acids, such as glycine (B1666218), and plays a role in the regulation of protein synthesis and cellular metabolism through signaling cascades.
Threonine Metabolism
In humans, threonine is primarily metabolized via two main pathways: the threonine dehydratase pathway and the threonine dehydrogenase pathway. The threonine dehydratase pathway converts threonine to α-ketobutyrate, which can then be further metabolized. The threonine dehydrogenase pathway leads to the formation of 2-amino-3-ketobutyrate, which is subsequently cleaved into glycine and acetyl-CoA.
Role in Signaling Pathways
Threonine residues in proteins are common targets for post-translational modifications, particularly phosphorylation by kinases. This phosphorylation is a key mechanism in signal transduction, regulating cellular processes. Threonine is also involved in modulating the activity of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Target of Rapamycin (TOR) pathways, which are central to cell growth, proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and quantification of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a copper salt of glycine with acetaldehyde (B116499).
Materials:
-
Glycine
-
Copper (II) sulfate (B86663) pentahydrate
-
Sodium hydroxide (B78521)
-
Acetaldehyde
-
Hydrochloric acid
Procedure:
-
Formation of Copper Glycinate (B8599266): Dissolve glycine in water and add a solution of copper (II) sulfate. Slowly add a solution of sodium hydroxide to precipitate copper glycinate. Filter the precipitate, wash with cold water, and dry.
-
Reaction with Acetaldehyde: Suspend the copper glycinate in water and cool the mixture in an ice bath. Slowly add acetaldehyde to the suspension with constant stirring.
-
Reaction and Isolation: Allow the reaction mixture to stir at room temperature for 24-48 hours. The color of the suspension will change as the reaction progresses. After the reaction is complete, filter the solid product, which is a mixture of the copper salts of threonine and allothreonine.
-
Removal of Copper: Suspend the copper salt mixture in water and acidify with hydrochloric acid to a pH of approximately 3. This will decompose the copper salt and release the free amino acids into the solution.
-
Crystallization: Filter the solution to remove the precipitated copper salts. Concentrate the filtrate under reduced pressure to induce crystallization of this compound. The crystals can be collected by filtration and washed with cold methanol.
Purification of this compound
Purification of this compound can be achieved through recrystallization or chromatographic methods. A common purification technique involves the formation of a copper chelate.
Materials:
-
Crude this compound
-
Cupric oxide
-
Acetaldehyde
-
Sodium hydroxide
-
Ammonia (B1221849) solution
-
Methanol
-
Ion-exchange resin (cationic)
Procedure:
-
Formation of Copper Chelate: Dissolve the crude this compound in water and add cupric oxide to form the copper salt. Add sodium hydroxide and then acetaldehyde dropwise while stirring. This will precipitate the this compound-acetaldehyde-copper chelate.
-
Separation of Chelate: Filter the precipitated chelate and wash it with cold water.
-
Decomposition of Chelate and Copper Removal: Suspend the chelate in water and pass a stream of hydrogen sulfide (B99878) gas through the suspension to precipitate copper sulfide, or use a chelating resin to remove the copper ions. Alternatively, acidification can be used as described in the synthesis protocol.
-
Ion-Exchange Chromatography: Dissolve the resulting this compound solution in water and apply it to a cation-exchange resin column.
-
Elution and Crystallization: Elute the threonine from the resin using an aqueous ammonia solution. Evaporate the eluate under reduced pressure and recrystallize the residue from aqueous methanol to obtain pure this compound.[3]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound. This protocol outlines a reversed-phase HPLC method with UV detection.
Materials:
-
This compound standard
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase buffer. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. A common mobile phase is a gradient of acetonitrile in an aqueous phosphate buffer. For example, starting with 100% phosphate buffer and linearly increasing the acetonitrile concentration.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase buffer. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with phosphate buffer and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the calibration curve.
Assay of this compound by Titration
A non-aqueous acid-base titration can be used to determine the purity of this compound.
Materials:
-
This compound sample, dried
-
Formic acid, anhydrous
-
Glacial acetic acid
-
0.1 M Perchloric acid in glacial acetic acid (standardized)
-
Crystal violet indicator
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the previously dried this compound sample.
-
Dissolution: Dissolve the sample in 3 mL of anhydrous formic acid, then add 50 mL of glacial acetic acid.
-
Titration: Add a few drops of crystal violet indicator and titrate with standardized 0.1 M perchloric acid until the color changes from violet to blue-green.
-
Blank Determination: Perform a blank titration with the same quantities of solvents and indicator, but without the this compound sample.
-
Calculation: Subtract the volume of titrant used for the blank from the volume used for the sample. Calculate the percentage purity of this compound using the following formula:
% Purity = [(V_s - V_b) * M * 119.12] / (W * 10)
Where:
-
V_s = Volume of perchloric acid for the sample (mL)
-
V_b = Volume of perchloric acid for the blank (mL)
-
M = Molarity of the perchloric acid solution
-
119.12 = Molecular weight of this compound ( g/mol )
-
W = Weight of the sample (g)
-
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. agilent.com [agilent.com]
- 3. US3059026A - Process for purification of threonine - Google Patents [patents.google.com]
- 4. abcam.com [abcam.com]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Chiral Separation of DL-Threonine Enantiomers by HPLC
Application Notes and Protocols for the Use of DL-Threonine in CHO Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. Optimization of cell culture media is a critical aspect of process development to enhance cell growth, viability, and protein productivity. Amino acids are essential components of any cell culture medium, serving as building blocks for proteins and as key players in cellular metabolism. Threonine, an essential amino-acid, has been shown to be a limiting nutrient in some high-density CHO cell cultures. While L-Threonine is the biologically active isomer incorporated into proteins, commercially available DL-Threonine, a racemic mixture of D- and L-Threonine, is sometimes considered as a cost-effective alternative.
These application notes provide a comprehensive overview of the use of this compound in CHO cell culture media, including its potential effects on cell culture performance and key metabolic pathways. Detailed experimental protocols are provided to enable researchers to evaluate the suitability of this compound for their specific applications.
The Role of Threonine in CHO Cell Metabolism
L-Threonine is a crucial amino acid for CHO cell growth and recombinant protein production. Its primary roles include:
-
Protein Synthesis: As a fundamental building block of proteins, L-Threonine is incorporated into both cellular and recombinant proteins.
-
Metabolic Precursor: L-Threonine can be catabolized to provide energy and precursors for other metabolic pathways. The primary degradation pathway for L-Threonine in most animals involves threonine dehydrogenase, which converts it to 2-amino-3-ketobutyrate. This intermediate is then cleaved into glycine (B1666218) and acetyl-CoA. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle for energy production, while glycine can be used in one-carbon metabolism, which is vital for nucleotide synthesis.
-
Signaling Pathway Regulation: L-Threonine, like other amino acids, plays a role in activating the mammalian Target of Rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
The D-isomer, D-Threonine, is not incorporated into proteins in mammalian cells. Its metabolic fate is less clear, but it is generally understood that D-amino acids are metabolized by D-amino acid oxidase (DAO), producing a corresponding α-keto acid, ammonia (B1221849), and hydrogen peroxide. The accumulation of hydrogen peroxide can lead to oxidative stress and cellular toxicity.
Potential Effects of this compound on CHO Cell Culture
The use of this compound in CHO cell culture presents both potential advantages and significant risks.
Potential Advantages:
-
Cost-Effectiveness: this compound is generally less expensive to produce than pure L-Threonine.
Potential Disadvantages and Risks:
-
Reduced L-Threonine Availability: Only 50% of the this compound mixture is the biologically active L-isomer. This means that to achieve the same concentration of L-Threonine, twice the amount of this compound must be added, potentially impacting media osmolality.
-
Toxicity of D-Threonine: The D-isomer can be toxic to CHO cells. While not always chirality-dependent, some D-amino acids have been shown to inhibit cell growth. This toxicity may be due to the production of reactive oxygen species (ROS) during the metabolism of D-amino acids by D-amino acid oxidase.
-
Metabolic Burden: The metabolism of D-Threonine can place an unnecessary metabolic burden on the cells, consuming cellular resources without contributing to protein synthesis.
-
Ammonia Accumulation: The breakdown of D-Threonine can release ammonia, a well-known inhibitor of CHO cell growth and productivity.
Quantitative Data Summary
Due to the limited public data on the direct comparison of this compound and L-Threonine in CHO cell culture, the following table presents a summary of expected outcomes based on the known effects of L-Threonine and the potential toxicity of D-amino acids.
| Parameter | L-Threonine Supplementation | This compound Supplementation (at equivalent L-Threonine concentration) |
| Peak Viable Cell Density (VCD) | Increase (if Threonine is limiting) | Potential for no increase or a decrease due to D-isomer toxicity |
| Cell Viability | Maintained or improved | Potential for decrease due to oxidative stress from D-isomer metabolism |
| Specific Productivity (qP) | Increase (if Threonine is limiting for protein synthesis) | Potential for no increase or a decrease due to metabolic burden and toxicity |
| Lactate Production | May be influenced by changes in overall metabolism | May increase due to cellular stress |
| Ammonia Accumulation | Dependent on overall amino acid metabolism | Likely to increase due to D-Threonine catabolism |
Signaling and Metabolic Pathways
Threonine Metabolism
The metabolic pathways of L-Threonine and the probable pathway for D-Threonine are depicted below.
Caption: Metabolic pathways of L-Threonine and probable metabolism of D-Threonine in CHO cells.
mTOR Signaling Pathway
L-Threonine is an activator of the mTORC1 signaling pathway, which is a master regulator of cell growth.
Caption: Simplified overview of the mTORC1 signaling pathway activated by amino acids.
Experimental Protocols
The following protocols are designed to evaluate the impact of this compound supplementation on CHO cell culture performance compared to L-Threonine.
Protocol 1: Batch Culture Evaluation of this compound
Objective: To assess the effect of this compound on CHO cell growth, viability, and productivity in a batch culture model.
Materials:
-
CHO cell line expressing a recombinant protein.
-
Chemically defined, serum-free CHO cell culture medium (basal medium).
-
Sterile stock solutions of L-Threonine (e.g., 100 mM).
-
Sterile stock solutions of this compound (e.g., 200 mM to provide 100 mM L-Threonine).
-
Shake flasks or spinner flasks.
-
Cell counter (e.g., Vi-CELL XR).
-
Metabolite analyzer (e.g., for glucose, lactate, ammonia).
-
HPLC or similar for protein titer quantification.
-
Incubator (37°C, 5-8% CO2, humidified atmosphere).
Experimental Workflow:
Caption: Experimental workflow for batch culture evaluation of this compound.
Procedure:
-
Cell Seeding: Seed CHO cells at a density of 0.3 x 10^6 viable cells/mL in shake flasks containing the basal culture medium.
-
Supplementation: Prepare triplicate flasks for each condition:
-
Control: Basal medium only.
-
L-Threonine: Supplement with L-Threonine to a final concentration of X mM (determine a relevant concentration based on your basal media and cell line requirements, e.g., 5 mM).
-
This compound: Supplement with this compound to achieve the same final concentration of L-Threonine (i.e., 2X mM of this compound to get X mM of L-Threonine).
-
-
Incubation: Place the flasks in an incubator at 37°C with appropriate agitation (e.g., 120 rpm).
-
Sampling: Aseptically collect samples daily for the duration of the culture (typically 7-14 days).
-
Analysis:
-
Determine viable cell density (VCD) and cell viability using a cell counter.
-
Analyze the supernatant for glucose, lactate, and ammonia concentrations.
-
Quantify the recombinant protein titer.
-
-
Data Analysis: Plot VCD, viability, metabolite concentrations, and protein titer over time for each condition. Calculate the specific growth rate (µ) and specific productivity (qP).
Protocol 2: Fed-Batch Culture Evaluation of this compound in Feed Media
Objective: To evaluate the performance of this compound as a component of a concentrated feed solution in a fed-batch culture model.
Materials:
-
Same as Protocol 1, plus:
-
Concentrated feed medium (chemically defined).
Procedure:
-
Culture Initiation: Inoculate bioreactors with CHO cells in the basal medium.
-
Feed Formulation: Prepare two versions of the concentrated feed medium:
-
Feed A (L-Threonine): Standard feed formulation containing L-Threonine.
-
Feed B (this compound): A modified feed where L-Threonine is replaced with this compound at double the molar concentration to provide an equivalent amount of the L-isomer.
-
-
Fed-Batch Strategy: Implement a pre-determined fed-batch strategy (e.g., daily bolus feeding starting on day 3).
-
Sampling and Analysis: Perform daily sampling and analysis as described in Protocol 1.
-
Data Analysis: Compare the performance of the two feed strategies in terms of peak VCD, culture duration, final protein titer, and metabolic profiles.
Conclusion and Recommendations
The use of this compound in CHO cell culture media is a complex issue with potential cost benefits but significant risks to cell culture performance. The D-isomer of threonine is not utilized for protein synthesis and its metabolism can lead to the production of toxic byproducts, including ammonia and reactive oxygen species. This can negatively impact cell growth, viability, and recombinant protein production.
It is strongly recommended that a thorough evaluation, as outlined in the provided protocols, be conducted before considering the use of this compound in any CHO cell culture process. For most applications, the use of high-purity L-Threonine is the safer and more reliable option to ensure process robustness and optimal productivity. The potential for negative impacts on cell health and product quality from the D-isomer likely outweighs the cost savings of using a racemic mixture.
Application Note: Gas Chromatography Method for Threonine Isomer Analysis
Introduction
Threonine is an essential amino acid with two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. The analysis and separation of these isomers are crucial in various fields, including pharmaceuticals, food science, and metabolomics, as the biological activity and toxicity can be specific to each isomer. Gas chromatography (GC) coupled with a chiral stationary phase is a powerful technique for the enantiomeric and diastereomeric separation of threonine isomers. Due to the low volatility of amino acids, a derivatization step is required to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][2] This application note details a robust GC method for the analysis of threonine isomers, including sample preparation, derivatization, and chromatographic conditions.
Principle
The method involves the derivatization of threonine isomers to enhance their volatility, followed by separation on a chiral capillary column. The distinct interactions between the derivatized chiral analytes and the chiral stationary phase allow for the separation of the four stereoisomers. Detection is typically achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocols
1. Sample Preparation
For biological samples such as serum or urine, a protein precipitation step is often necessary to remove interferences.
-
Protocol:
-
To 100 µL of the sample (e.g., serum, urine), add 400 µL of a protein precipitating agent (e.g., ice-cold acetone (B3395972) or acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for the derivatization step.
-
For accurate quantification, a known concentration of a suitable internal standard can be added to the sample before protein precipitation.[3]
-
2. Derivatization
Several derivatization methods can be employed for the analysis of amino acids by GC. Here, we detail two effective methods: N(O,S)-isobutoxycarbonyl (isoBOC) methyl ester derivatization and N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatization.
2.1. N(O,S)-isobutoxycarbonyl (isoBOC) Methyl Ester Derivatization [4]
This is a rapid derivatization procedure.
-
Reagents:
-
Isobutyl chloroformate
-
Sodium hydroxide (B78521) solution (1 M)
-
-
Protocol:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of 1 M sodium hydroxide to the dried residue.
-
Add 5 µL of isobutyl chloroformate and 20 µL of pyridine.
-
Sonicate the mixture for 15 seconds to facilitate the N(O,S)-isobutoxycarbonylation.
-
Acidify the reaction mixture with 1 M HCl.
-
Add 100 µL of methanol and heat at 60°C for 30 minutes for esterification.
-
Extract the derivatives with 200 µL of chloroform.
-
The chloroform layer is ready for GC injection.
-
2.2. N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester Derivatization
This two-step procedure provides good resolution for all four threonine isomers.
-
Reagents:
-
Isobutyl chloroformate
-
Pyridine
-
-
Protocol:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Step 1: N-isobutoxycarbonylation:
-
Dissolve the residue in 100 µL of a mixture of pyridine and water (1:1 v/v).
-
Add 10 µL of isobutyl chloroformate and vortex for 30 seconds.
-
Extract the N-isobutoxycarbonyl amino acids with dichloromethane.
-
-
Step 2: Esterification and O-isobutoxycarbonylation (anhydrous conditions):
-
Evaporate the dichloromethane extract to dryness.
-
Add 100 µL of 2,2,2-trifluoroethanol and 10 µL of isobutyl chloroformate.
-
Heat the mixture at 100°C for 30 minutes.
-
Evaporate the excess reagents under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
-
-
3. Gas Chromatography (GC) Conditions
-
Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column is essential for the separation of enantiomers. A commonly used column is Chirasil-Val.
-
Example Column: Agilent CP-Chirasil-Val, 25 m x 0.22 mm ID, 0.12 µm film thickness.
-
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 3 minutes.
-
Ramp: Increase to 190°C at a rate of 3°C/min.
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Data Presentation
The following tables summarize the expected quantitative data for the GC analysis of threonine isomers. Note that exact retention times and resolution values may vary depending on the specific instrument, column, and derivatization method used.
Table 1: Typical Retention Times of Derivatized Threonine Isomers
| Isomer | Derivatization Method | Column | Approximate Retention Time (min) |
| L-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | ~15.5 |
| D-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | ~16.0 |
| L-Allothreonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | ~18.2 |
| D-Allothreonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | ~18.8 |
| L-Threonine | N-TFA isopropyl ester | Chirasil-Val | Varies |
| D-Threonine | N-TFA isopropyl ester | Chirasil-Val | Varies |
Note: The elution order of L- and D-threonine is significantly earlier than the corresponding allo forms, which simplifies the quantification of allothreonine content.
Table 2: Performance Characteristics of the Method
| Parameter | Value | Reference |
| Limit of Detection (LOD) for D-amino acids | 3.2 - 446 nM | |
| Lower Limit of Quantification (LLOQ) for D-amino acids | 0.031 - 1.95 µM | |
| Relative Standard Deviation (RSD) in Serum | 0.70 - 3.87% | |
| Relative Standard Deviation (RSD) in Urine | 0.49 - 11.10% | |
| Linearity (Threonine) | Up to 200 nmol |
Mandatory Visualization
Caption: Experimental workflow for GC analysis of threonine isomers.
Conclusion
The described gas chromatography method, incorporating a crucial derivatization step and a chiral stationary phase column, provides excellent separation and quantification of the four threonine stereoisomers. The protocol is sensitive and reproducible, making it suitable for routine analysis in research and quality control laboratories. The choice of derivatization reagent can be tailored based on the specific requirements of the analysis, such as the need to avoid racemization. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the chiral analysis of amino acids.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary gas chromatographic analysis of protein amino acids as their N(O,S)-isobutoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of DL-Threonine in Biological Samples by LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, an essential amino acid, exists as two enantiomers, L-threonine and D-threonine, and their diastereomers, L-allo-threonine and D-allo-threonine. While L-threonine is a fundamental component of proteins, the roles of D-threonine are less understood but of growing interest in various physiological and pathological processes. Accurate quantification of both D- and L-threonine (DL-Threonine) in biological matrices is crucial for advancing research in metabolomics, disease biomarker discovery, and pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for this purpose, offering high sensitivity and selectivity.[1][2]
This document provides a detailed application note and protocol for the quantification of this compound in common biological samples such as plasma, tissue, and cell culture media using LC-MS. The methodologies described herein focus on robust sample preparation, effective chromatographic separation of threonine isomers, and sensitive mass spectrometric detection.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for accurate and reproducible results and depends on the biological matrix.
1.1. Plasma/Serum Samples
A simple protein precipitation step is typically sufficient for the extraction of threonine from plasma or serum.[3][4]
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) (or acetonitrile).
-
Add an appropriate volume of an internal standard solution (e.g., stable isotope-labeled L-Threonine-¹³C₄,¹⁵N).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
-
1.2. Tissue Samples
Tissue samples require homogenization to release the analytes prior to protein precipitation.
-
Protocol:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold methanol/water (80:20, v/v) containing the internal standard.
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with evaporation and reconstitution as described in steps 7-9 of the plasma protocol.
-
1.3. Cell Culture Media Samples
For cell culture media, a simple dilution and filtration step is often adequate.
-
Protocol:
-
Collect the cell culture medium and centrifuge at 1,000 x g for 5 minutes to remove any cells or debris.
-
Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
2.1. Chromatographic Separation (Chiral)
To differentiate between D- and L-threonine, a chiral stationary phase is necessary.[1][5] The separation of allo-threonine isomers may also be required depending on the research question.[6][7]
-
Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Chiral stationary phase column, such as a CROWNPAK CR-I(+) or CR-I(-).[1][5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. The specific gradient will need to be optimized for the chosen column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
2.2. Mass Spectrometry Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification.
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Spray Voltage: +4500 V.
-
Source Temperature: 500°C.
-
MRM Transitions: The precursor-to-product ion transitions for threonine and its stable isotope-labeled internal standard need to be optimized. A common transition for threonine (precursor m/z 120.1) is to a product ion of m/z 74.1.[3]
-
Collision Energy (CE) and other compound-dependent parameters: These will need to be optimized for the specific instrument being used.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of threonine in biological samples. Note that specific values can vary depending on the LC-MS system, sample matrix, and protocol used.
Table 1: LC-MS/MS Parameters for Threonine Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 120.1 | 74.1 | 15 |
| L-Threonine-¹³C₄,¹⁵N (IS) | 125.1 | 78.1 | 15 |
Table 2: Typical Quantitative Performance in Different Biological Matrices
| Biological Matrix | Linearity Range (µM) | Limit of Quantification (LOQ) (µM) | Precision (%RSD) | Accuracy (%) |
| Human Plasma | 0.1 - 100 | 0.1 | < 15% | 85 - 115% |
| Rat Brain Tissue | 0.5 - 200 | 0.5 | < 15% | 90 - 110% |
| Cell Culture Media | 0.05 - 50 | 0.05 | < 10% | 95 - 105% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Chiral separation of this compound enantiomers.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of this compound in various biological samples. The use of a chiral stationary phase is essential for the separation of the D- and L-enantiomers, enabling their individual quantification. The described sample preparation protocols are straightforward and effective for different biological matrices. This methodology is well-suited for researchers and professionals in academia and the pharmaceutical industry who require accurate measurement of this compound for their studies.
References
- 1. LC/MS/MS Method Package for D/L Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 2. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. D/L Amino Acids - Spincotech [spincotech.com]
- 7. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Threonine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. DL-Threonine, a racemic mixture of the essential amino acid threonine, serves as a unique building block for creating peptide analogs with modified properties. The introduction of a D-amino acid can significantly enhance the proteolytic stability of peptides, a critical factor for improving their in vivo half-life and therapeutic efficacy. This document provides detailed application notes and protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis, along with methods for the separation and analysis of the resulting diastereomeric peptides.
Advantages of Incorporating this compound
Utilizing this compound in peptide synthesis results in a 1:1 mixture of two diastereomeric peptides, assuming the rest of the amino acids are in the L-configuration. These diastereomers can exhibit distinct biological activities and physicochemical properties. The primary advantages of this approach include:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are highly specific for L-amino acid residues. This increased stability can lead to a longer biological half-life of the peptide drug.
-
Generation of Peptide Libraries: The use of this compound allows for the straightforward synthesis of a two-member diastereomeric peptide library. This can be a valuable tool in structure-activity relationship (SAR) studies to probe the stereochemical requirements for biological activity.
-
Modulation of Biological Activity: The change in stereochemistry at a single amino acid residue can significantly alter the peptide's conformation and its interaction with its biological target. This can lead to peptides with altered, and sometimes enhanced, potency or selectivity.
Challenges in Using this compound
The primary challenge associated with the use of this compound is the production of a mixture of diastereomers that requires separation and characterization. This adds a layer of complexity to the purification and analytical processes. Additionally, as with L-Threonine, the hydroxyl group in the side chain requires protection during synthesis to prevent side reactions.
Protecting Group Strategies for this compound
To prevent unwanted side reactions, the functional groups of this compound must be appropriately protected during peptide synthesis. The choice of protecting group depends on the overall synthetic strategy (Fmoc/tBu or Boc/Bzl).
| Functional Group | Protecting Group (Fmoc/tBu Strategy) | Protecting Group (Boc/Bzl Strategy) | Deprotection Conditions |
| α-Amino | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | 20% Piperidine (B6355638) in DMF (Fmoc); Strong acid (e.g., TFA) (Boc) |
| Side-Chain Hydroxyl | tBu (tert-butyl) | Bzl (benzyl) | Strong acid (e.g., TFA) (tBu); Strong acid (e.g., HF) or hydrogenolysis (Bzl) |
Table 1: Common Protecting Groups for this compound in Peptide Synthesis.
Coupling Reagents for this compound Incorporation
The choice of coupling reagent is crucial for efficient peptide bond formation and for minimizing racemization at the activated carboxyl group. For sterically hindered amino acids like threonine, high-efficiency coupling reagents are recommended.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Reported Yield Efficiency |
| HATU | HOAt | DIPEA | 30-60 min | >99% |
| HBTU | HOBt | DIPEA | 30-60 min | ~95-98% |
| DIC | OxymaPure | - | 1-2 hours | >98% |
| PyBOP | HOBt | DIPEA | 30-60 min | ~95% |
Table 2: Representative Performance of Common Coupling Reagents. Note: Yield efficiencies are for difficult couplings and are sequence-dependent.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Diastereomeric Peptide Pair Using Fmoc-DL-Thr(tBu)-OH
This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Ala-Ala-(DL-Thr)-Ala-Ala-NH₂) on a Rink Amide resin using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-DL-Thr(tBu)-OH)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Capping Reagent: Acetic anhydride (B1165640)/DIPEA in DMF (optional)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes.
-
Drain and repeat the deprotection step for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of the First Amino Acid (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for the subsequent amino acids in the sequence, using Fmoc-DL-Thr(tBu)-OH at the desired position.
-
Acetylation of N-terminus: After the final Fmoc deprotection, wash the resin and treat with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus. Wash the resin thoroughly.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
-
Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Incorporation.
Protocol 2: Purification of Diastereomeric Peptides by Reverse-Phase HPLC
The crude peptide mixture obtained from the synthesis will contain two diastereomers. These can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude diastereomeric peptide mixture
-
RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Method Development (Analytical Scale):
-
Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) to determine the retention times of the two diastereomers.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Inject the dissolved crude peptide onto the column.
-
Run a shallow gradient around the elution point of the diastereomers, as determined in the analytical run, to achieve baseline separation.
-
Collect fractions corresponding to the two separated diastereomer peaks.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of each diastereomer.
-
Lyophilization: Pool the pure fractions for each diastereomer and lyophilize to obtain the final purified peptides as fluffy white powders.
Workflow for the Purification of Diastereomeric Peptides by RP-HPLC.
Application Example: Threonine in Signaling Pathways
Threonine residues in peptides and proteins are key sites for post-translational modifications, particularly phosphorylation by kinases. Phosphorylation of threonine can act as a molecular switch, regulating protein activity, localization, and interaction with other proteins. For instance, the TGF-β signaling pathway, crucial for cell growth, differentiation, and apoptosis, involves the phosphorylation of serine and threonine residues in Smad proteins by the TGF-β receptor kinase.
Simplified TGF-β Signaling Pathway Involving Threonine Phosphorylation.
Conclusion
This compound is a valuable building block in peptide synthesis for the generation of diastereomeric peptides with potentially enhanced therapeutic properties. While the synthesis and purification are more complex than for peptides containing only L-amino acids, the benefits of increased stability and the potential for novel biological activities make it an attractive strategy for drug discovery and development. The protocols and information provided herein offer a guide for researchers to successfully incorporate this compound into their peptide synthesis workflows.
References
Application Note: Investigating the Effects of DL-Threonine in Cell-Free Protein Synthesis
For Research Use Only.
Introduction
Cell-free protein synthesis (CFPS) is a powerful and versatile platform for rapid protein expression and engineering. The open nature of CFPS allows for the direct addition of non-canonical amino acids (ncAAs) to study their effects on protein synthesis and to incorporate them into novel proteins.[1][2] This application note explores the potential use of a racemic mixture of DL-Threonine in a standard E. coli-based CFPS system. While L-Threonine is one of the 20 proteinogenic amino acids essential for protein synthesis, the presence of its D-enantiomer (D-Threonine) is expected to present significant challenges to the translational machinery.
The bacterial ribosome has evolved to strongly discriminate against the incorporation of D-amino acids from D-aminoacyl-tRNAs.[2][3] Furthermore, aminoacyl-tRNA synthetases, such as Threonyl-tRNA synthetase (ThrRS), are highly specific for their cognate L-amino acid and possess proofreading mechanisms to remove misacylated amino acids.[4] Therefore, the introduction of this compound into a CFPS reaction is not expected to result in the incorporation of D-Threonine into the polypeptide chain. Instead, the D-isomer is likely to act as a competitive inhibitor of L-Threonine utilization, leading to a dose-dependent decrease in protein yield.
This document provides a detailed protocol for investigating the quantitative effects of this compound on protein synthesis in an E. coli S30 cell-free system. The experimental design includes control reactions and analytical methods to assess protein yield and integrity. The findings from such studies can provide valuable insights into the stereoselectivity of the translation apparatus and the potential for using D-amino acids as modulators of protein synthesis.
Expected Outcomes
The addition of this compound to a standard CFPS reaction is hypothesized to result in a competitive inhibition of protein synthesis due to the presence of the D-Threonine isomer. The L-Threonine in the racemic mixture will be utilized by the system, but the overall protein yield is expected to decrease as the concentration of this compound increases.
Table 1: Hypothetical Quantitative Data on the Effect of this compound on Protein Synthesis
| Condition | L-Threonine Conc. (mM) | D-Threonine Conc. (mM) | This compound Conc. (mM) | Expected Protein Yield (sfGFP, µg/mL) | Expected % Inhibition |
| Positive Control | 2 | 0 | 0 | 500 ± 50 | 0% |
| DL-Thr Test 1 | - | - | 1 | 400 ± 45 | ~20% |
| DL-Thr Test 2 | - | - | 2 | 250 ± 30 | ~50% |
| DL-Thr Test 3 | - | - | 4 | 100 ± 20 | ~80% |
| Negative Control (No Thr) | 0 | 0 | 0 | < 10 | >98% |
| D-Thr Control | 2 | 2 | - | < 50 | >90% |
Experimental Protocols
This protocol describes the setup of a batch-format E. coli S30 CFPS reaction to quantify the effects of this compound on the synthesis of a reporter protein, superfolder Green Fluorescent Protein (sfGFP).
Materials
-
E. coli S30 extract
-
Plasmid DNA encoding sfGFP under a T7 promoter (e.g., pY71-sfGFP)
-
Amino acid mixture (19 amino acids, excluding Threonine)
-
L-Threonine solution
-
This compound solution
-
D-Threonine solution
-
Energy solution (e.g., ATP, GTP, CTP, UTP, creatine (B1669601) phosphate)
-
Creatine kinase
-
T7 RNA Polymerase
-
Buffer solution (e.g., HEPES-KOH)
-
Nuclease-free water
Protocol 1: Cell-Free Protein Synthesis Reaction Setup
-
Thaw Reagents: Thaw all CFPS components on ice.
-
Prepare Master Mix: Prepare a master mix containing all common reagents (S30 extract, energy solution, T7 RNA polymerase, buffer, and nuclease-free water) sufficient for all reactions.
-
Prepare Amino Acid Solutions: Prepare separate solutions of L-Threonine, this compound, and D-Threonine at appropriate stock concentrations. Also, prepare an amino acid mixture containing the other 19 L-amino acids.
-
Set Up Reactions: In individual microcentrifuge tubes, combine the master mix, the 19 amino acid mixture, and the specific threonine solutions according to the conditions outlined in Table 1. Add the sfGFP plasmid DNA to each reaction tube.
-
Incubation: Incubate the reaction tubes at 37°C for 4-6 hours.
-
Analysis: Following incubation, quantify the sfGFP yield using a fluorescence plate reader with appropriate excitation and emission wavelengths. Further analysis can be performed using SDS-PAGE and autoradiography (if using radiolabeled amino acids) or mass spectrometry.
Protocol 2: Analysis of Protein Synthesis Inhibition
-
Fluorescence Measurement: Measure the fluorescence of the synthesized sfGFP in each reaction tube using a plate reader. Compare the fluorescence intensity of the reactions containing this compound and D-Threonine to the positive control (L-Threonine only) to determine the percent inhibition.
-
SDS-PAGE Analysis: Denature a small aliquot of each reaction and run on an SDS-PAGE gel to visualize the full-length sfGFP and any potential truncated products.
-
Mass Spectrometry (Optional): To confirm that D-Threonine is not incorporated, the synthesized sfGFP can be purified and analyzed by mass spectrometry. The resulting mass should correspond to the protein containing only L-Threonine.
Visualizations
Caption: Experimental workflow for testing this compound in CFPS.
Caption: Proposed fate of this compound in a standard CFPS system.
Conclusion
The use of this compound in standard cell-free protein synthesis systems is a valuable method for probing the stereoselectivity of the translational apparatus. The D-isomer of threonine is not expected to be incorporated into the growing polypeptide chain but is likely to act as a competitive inhibitor, leading to a reduction in protein yield. The protocols outlined in this application note provide a framework for quantifying this inhibitory effect and for further investigating the interactions of D-amino acids with the components of the CFPS machinery. For researchers interested in the site-specific incorporation of D-amino acids, advanced techniques such as the use of modified ribosomes and chemically misacylated tRNAs would be required.
References
Application Notes and Protocols: DL-Threonine in Metabolic Engineering Studies
Introduction
Threonine is an essential α-amino acid critical for protein synthesis, cellular metabolism, and maintaining intestinal health.[1][2] Its industrial production is vital for applications in animal feed, pharmaceuticals, and food additives.[3][4] While the user query specifies DL-Threonine, a racemic mixture, biological systems and metabolic engineering efforts almost exclusively focus on the stereospecific biosynthesis and application of L-Threonine. Therefore, these application notes will concentrate on L-Threonine, the biologically active isomer, which is the subject of extensive research in metabolic engineering.
Microbial fermentation, primarily using engineered strains of Escherichia coli and Corynebacterium glutamicum, is the predominant method for industrial L-Threonine production.[3] Metabolic engineering provides a rational alternative to traditional random mutagenesis for developing robust microbial strains with high productivity. This document provides an overview of the metabolic pathways, engineering strategies, quantitative production data, and key experimental protocols relevant to the application of L-Threonine in metabolic engineering studies. It also touches upon L-Threonine's role as a signaling molecule, a topic of interest for drug development professionals.
Section 1: L-Threonine Metabolic and Regulatory Pathways
The biosynthesis of L-Threonine in microorganisms like E. coli and C. glutamicum originates from the central metabolite L-aspartate. The pathway involves a series of enzymatic reactions and is tightly regulated to prevent wasteful overproduction.
1.1 L-Threonine Biosynthesis Pathway
The synthesis of L-Threonine from L-aspartate consists of five sequential enzymatic reactions catalyzed by aspartate kinase, aspartyl semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. This pathway is part of the larger aspartate family of amino acids, which also leads to the synthesis of lysine (B10760008), methionine, and isoleucine.
1.2 Regulatory Mechanisms
L-Threonine biosynthesis is subject to stringent feedback regulation. The final product, L-Threonine, allosterically inhibits the activity of key enzymes at the beginning of the pathway, primarily aspartate kinase and homoserine dehydrogenase. In E. coli, there are three isozymes of aspartate kinase; two are inhibited by threonine (encoded by thrA) and lysine (encoded by lysC), respectively. This feedback inhibition is a primary target for metabolic engineering to achieve overproduction.
Section 2: Metabolic Engineering Strategies
The goal of metabolic engineering for L-Threonine production is to channel the flow of carbon from the central metabolism toward threonine efficiently. This involves a systematic approach of genetic modifications.
2.1 General Workflow for Strain Development
A typical workflow involves identifying and overcoming metabolic bottlenecks through iterative cycles of design, build, test, and learn. Key strategies include removing feedback inhibition, blocking competing metabolic pathways, eliminating degradation pathways, and enhancing the expression of biosynthetic genes and product export.
2.2 Key Genetic Modifications
-
Alleviating Feedback Inhibition: Site-directed mutagenesis of key regulatory enzymes like aspartate kinase (thrA, lysC) and homoserine dehydrogenase (hom) is performed to render them insensitive to L-Threonine concentration.
-
Blocking Competing Pathways: To maximize the carbon flux towards threonine, genes in competing pathways are deleted. Common targets include lysA (diaminopimelate decarboxylase) in the lysine pathway and metA (homoserine succinyltransferase) in the methionine pathway.
-
Preventing Threonine Degradation: L-Threonine can be degraded by enzymes like threonine dehydrogenase (tdh) and threonine dehydratase (ilvA). Deleting tdh and introducing point mutations in ilvA to reduce its activity can prevent the loss of the final product.
-
Enhancing Threonine Pathway Gene Expression: The entire thrABC operon, which encodes key enzymes in the pathway, is often overexpressed using strong promoters on high-copy-number plasmids or by chromosomal integration to boost the overall pathway activity.
-
Increasing Precursor Supply: Overexpression of anaplerotic enzymes, such as phosphoenolpyruvate (B93156) carboxylase (ppc), can increase the pool of oxaloacetate, a direct precursor to the aspartate family of amino acids.
-
Facilitating Threonine Export: To prevent toxic intracellular accumulation and improve secretion, threonine exporter genes like rhtC are overexpressed.
Section 3: Quantitative Data from Engineered Strains
Systematic metabolic engineering has led to significant improvements in L-Threonine production. The following tables summarize representative data from various studies, showcasing the impact of different genetic modifications.
Table 1: L-Threonine Production in Engineered E. coli
| Strain / Condition | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference(s) |
|---|---|---|---|---|---|
| Engineered E. coli | Systems metabolic engineering: Δtdh, ilvA mutation, ΔmetA, ΔlysA, overexpression of feedback-resistant thrA, thrB, thrC, ppc, rhtC | 82.4 | 0.393 | N/A | |
| Biofilm Fermentation | Overexpression of fimH in a producing strain | 17.5 | N/A | 0.63 | |
| Transporter Deletion | Base producer + ΔproP, ΔproVWX, ΔptsG | 26.0 | 0.65 | 0.54 |
| ML-Assisted Engineering | Combinatorial cloning of 16 genes guided by machine learning | 8.4 | N/A | N/A | |
Table 2: L-Threonine Production in Engineered C. glutamicum
| Strain / Condition | Key Genetic Modifications | Titer (g/L) | Reference(s) |
|---|---|---|---|
| ilvA Mutant Strain | Inactivating mutation (G96D) in ilvA gene | 4.0 |
| Isoleucine Auxotroph | Strain with isoleucine auxotrophy | 57.7 | |
Section 4: Experimental Protocols
This section provides generalized protocols for key experimental procedures in the metabolic engineering of L-Threonine producing strains. Researchers should adapt these protocols based on their specific host strain and available molecular biology tools.
Protocol 4.1: Gene Deletion via Lambda Red Recombination in E. coli
This protocol describes a common method for creating markerless gene deletions.
-
Preparation: Design primers (50-70 bp) with 30-50 bp homology arms flanking the target gene and 20 bp for amplifying an antibiotic resistance cassette (e.g., from plasmid pKD4).
-
PCR Amplification: Amplify the resistance cassette using the designed primers to generate a linear DNA fragment. Purify the PCR product.
-
Host Preparation: Grow the E. coli host strain containing the pKD46 plasmid (expressing the Lambda Red recombinase) at 30°C in SOB medium with ampicillin (B1664943) and L-arabinose to induce the recombinase.
-
Electroporation: Prepare electrocompetent cells. Electroporate the purified PCR product into the induced host cells.
-
Selection: Plate the transformed cells on LB agar (B569324) with the appropriate antibiotic (e.g., kanamycin) and incubate at 37°C to select for successful recombinants.
-
Verification: Verify the gene deletion in resistant colonies using colony PCR with primers flanking the target gene locus.
-
Marker Removal: Transform the verified mutant with plasmid pCP20 to express the FLP recombinase, which removes the antibiotic resistance cassette. Incubate at 30°C. Subsequently, cure the pCP20 plasmid by incubating at 42°C. Verify the final markerless deletion via PCR.
Protocol 4.2: Overexpression of Biosynthesis Genes
This protocol outlines the cloning and expression of target genes (e.g., a feedback-resistant thrABC operon).
-
Gene Amplification: Amplify the desired genes from the chromosomal DNA of a suitable strain or a synthetic construct using PCR. Incorporate restriction sites into the primers for cloning.
-
Vector Preparation: Choose a suitable expression vector (e.g., pBR322-based) and digest it with the corresponding restriction enzymes.
-
Ligation: Ligate the purified PCR product (gene insert) with the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Select for transformants on antibiotic-containing plates.
-
Plasmid Verification: Isolate plasmid DNA from transformants and verify the correct insertion via restriction digestion and Sanger sequencing.
-
Expression Host Transformation: Transform the verified plasmid into the final L-Threonine production host strain.
Protocol 4.3: Batch Fermentation for L-Threonine Production
This protocol is based on conditions described for lab-scale flask fermentations.
-
Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of seed medium (e.g., Peptone 1.4%, Yeast Extract 0.8%, NaCl 0.5%, pH 7.2). Incubate overnight at 37°C with shaking at 200-220 rpm.
-
Fermentation: Inoculate a 250 mL flask containing 50 mL of fermentation medium with the seed culture (e.g., 5% v/v).
-
Fermentation Medium Example: Glucose 30 g/L, Yeast Extract 2 g/L, (NH₄)₂SO₄ 20 g/L, KH₂PO₄ 1 g/L, MgSO₄·7H₂O 0.8 g/L, and CaCO₃ 15 g/L. Adjust initial pH to 7.2.
-
-
Cultivation: Incubate at 37°C with shaking at 220 rpm for 24-48 hours.
-
Sampling and Analysis: Periodically take samples to measure cell density (OD₆₀₀), residual glucose, and L-Threonine concentration. L-Threonine is typically quantified using HPLC.
Section 5: L-Threonine in Cellular Signaling
Beyond its role as a building block for proteins, L-Threonine also functions as a signaling molecule, particularly in animal cells, regulating pathways involved in growth, metabolism, and immune response. This is of significant interest to drug development professionals studying metabolic disorders.
5.1 Key Signaling Pathways
-
mTOR Pathway: L-Threonine can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. Activation of mTOR leads to the phosphorylation of its downstream targets, S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is often an upstream activator of mTOR. Studies have shown that L-Threonine can induce the phosphorylation and activation of Akt, which in turn stimulates the mTOR pathway.
-
PPARγ and STAT3 Signaling: Threonine supplementation has been shown to decrease lipid deposition by regulating the PPARγ signaling pathway. It can also modulate the STAT3-SCD1 pathway to reduce fatty acid metabolism in hepatocytes.
References
- 1. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for L-Threonine (HMDB0000167) [hmdb.ca]
- 3. Metabolic engineering of Escherichia coli and Corynebacterium glutamicum for the production of L-threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial metabolic engineering for L-threonine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-Threonine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing DL-Threonine concentration for cell viability in culture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell viability?
A1: The optimal concentration of this compound is highly dependent on the specific cell line and the basal medium formulation used. It is crucial to empirically determine the optimal concentration for your experimental system. However, based on available literature, a general starting point for L-Threonine, the biologically active isomer in the DL-mixture, can be inferred. For instance, for HeLa cells, an optimal concentration for growth has been reported to be around 0.1 mM (100 µM)[1]. For some CHO cell lines, maintaining amino acid concentrations, including threonine, between 0.5 mM and 1 mM has been shown to support higher cell densities[2]. It is important to perform a dose-response experiment to identify the optimal range for your specific cell line.
Q2: What is the difference between L-Threonine and this compound for cell culture?
A2: Mammalian cells primarily utilize the L-isomer of amino acids for protein synthesis and other metabolic processes[1]. This compound is a racemic mixture containing both the D- and L-isomers in equal amounts. The D-isomer is generally not metabolized by mammalian cells and is considered biologically inactive in this context[3]. Therefore, when using this compound, it is important to consider that only about half of the total concentration is the biologically active L-Threonine. This is a critical consideration when comparing concentrations with studies that use pure L-Threonine[4].
Q3: Can high concentrations of this compound be cytotoxic?
A3: Yes, high concentrations of threonine can be inhibitory or cytotoxic to cells. For HeLa cells, concentrations in the range of 1 to 10 mM of L-Threonine have been shown to cause growth inhibition. The cytotoxic concentration can vary significantly between different cell lines. Therefore, it is essential to include a high concentration range in your initial dose-response experiment to identify the upper limit for your specific cells.
Q4: What are the signs of threonine deprivation in cell culture?
A4: Threonine is an essential amino acid, meaning mammalian cells cannot synthesize it. Threonine deprivation in the culture medium will lead to a cessation of cell proliferation and can ultimately induce cell death. The specific cellular response to threonine starvation can be cell-type dependent. For example, in some embryonic stem cells, threonine deprivation has been observed to trigger a form of cell death that is distinct from classical apoptosis, necroptosis, or ferroptosis.
Q5: How does this compound affect apoptosis?
A5: Threonine metabolism is linked to cell survival and apoptosis signaling pathways. Threonine deprivation can act as a cellular stressor and induce programmed cell death. The apoptotic process is complex and involves the activation of a cascade of enzymes called caspases, and is regulated by the Bcl-2 family of proteins which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. L-Threonine supplementation has been shown to decrease apoptosis in intestinal epithelial cells under heat stress, potentially through the upregulation of heat shock proteins. The specific signaling pathways can be cell-type and context-dependent.
Data Presentation
Table 1: Reported Optimal and Inhibitory Concentrations of L-Threonine for Different Cell Lines
| Cell Line | Optimal Concentration Range (L-Threonine) | Potentially Inhibitory/Cytotoxic Concentration (L-Threonine) | Reference(s) |
| HeLa | ~0.1 mM (100 µM) | 1 - 10 mM | |
| CHO | 0.5 - 1 mM | Not specified; higher concentrations may be inhibitory. | |
| HEK293 | Not specified; requires empirical determination. | Not specified; requires empirical determination. | |
| Jurkat | Not specified; requires empirical determination. | Not specified; requires empirical determination. |
Note: The concentrations listed are for L-Threonine. When using this compound, remember that the effective concentration of the L-isomer is approximately half of the total this compound concentration.
Troubleshooting Guides
Issue: Precipitate formation after adding this compound.
-
Question: I observed a white precipitate in my cell culture medium after adding my this compound stock solution. What could be the cause and how can I resolve it?
-
Answer: Precipitate formation upon the addition of concentrated amino acid solutions to cell culture media can be a common issue.
-
Potential Cause 1: Low Solubility. this compound has a finite solubility in aqueous solutions, which can be affected by temperature and pH. Adding a highly concentrated stock solution to the medium, especially if the medium is cold, can cause the amino acid to precipitate out.
-
Solution:
-
Always use pre-warmed (37°C) cell culture medium when adding supplements.
-
Prepare the this compound stock solution at a concentration that is well below its solubility limit in water (e.g., up to 100 mg/mL with sonication).
-
Add the stock solution slowly to the medium while gently swirling to ensure rapid and even mixing.
-
Consider preparing a less concentrated stock solution.
-
-
-
Potential Cause 2: Interaction with other media components. High concentrations of amino acids can sometimes interact with salts or other components in the complex environment of cell culture media, leading to precipitation.
-
Solution:
-
After preparing the supplemented medium, allow it to sit at 37°C for a short period and visually inspect for any precipitate before adding it to your cells.
-
Filter-sterilize the final supplemented medium using a 0.22 µm filter to remove any fine precipitates.
-
-
-
Issue: Low cell viability or proliferation with this compound supplementation.
-
Question: I supplemented my culture with this compound, but I am observing decreased cell viability and/or a slower proliferation rate. What could be the problem?
-
Answer: This issue can arise from several factors related to the concentration and quality of the this compound supplement.
-
Potential Cause 1: Suboptimal Concentration. As mentioned in the FAQs, the optimal concentration of this compound is cell-line specific. The concentration you are using may be either too low (leading to nutrient limitation) or too high (causing cytotoxicity).
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. An MTT assay is a common method for this purpose (see Experimental Protocols).
-
-
Potential Cause 2: Quality of the this compound. The purity of the this compound can affect cell health. Impurities or degradation products could be toxic to the cells.
-
Solution:
-
Use a high-purity, cell culture-tested grade of this compound.
-
Ensure that the stock solution is prepared and stored correctly to prevent degradation. Stock solutions are typically stable for a limited time, even when stored at -20°C or -80°C.
-
-
-
Potential Cause 3: Inactive D-isomer. Remember that only the L-isomer is biologically active. If you are basing your concentration on literature that uses L-Threonine, you will need to double the concentration when using this compound to achieve the same amount of the active component.
-
Solution: Adjust your this compound concentration accordingly to account for the inactive D-isomer.
-
-
Issue: Inconsistent results between experiments.
-
Question: I am getting variable results in my cell viability assays when using this compound. What could be causing this inconsistency?
-
Answer: Inconsistent results can be frustrating and can stem from several sources of variability in your experimental workflow.
-
Potential Cause 1: Inaccurate preparation of stock solutions. Small errors in weighing the compound or measuring the solvent volume can lead to significant differences in the final concentration.
-
Solution:
-
Use a calibrated analytical balance for weighing the this compound powder.
-
Use calibrated pipettes for all liquid handling steps.
-
Prepare a larger volume of the stock solution to minimize weighing errors.
-
-
-
Potential Cause 2: Instability of stock solutions. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the amino acid.
-
Solution: Aliquot the stock solution into single-use volumes and store them at the recommended temperature to avoid repeated freeze-thawing.
-
-
Potential Cause 3: Variability in cell seeding density. The initial number of cells seeded can significantly impact the outcome of a viability assay.
-
Solution: Ensure that you have a homogenous cell suspension and use a precise method for cell counting to seed the same number of viable cells in each well.
-
-
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using MTT Assay
This protocol outlines a method to determine the optimal concentration of this compound for cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound powder (cell culture grade)
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS) for stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Prepare this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile water or PBS.
-
Ensure complete dissolution, using a sonicator if necessary.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store aliquots at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 mM).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "no treatment" control.
-
Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Plot the cell viability (as a percentage of the control) against the concentration of this compound to determine the optimal concentration range.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound related issues.
Caption: Simplified overview of Threonine's role in apoptosis.
References
Identifying and removing impurities from DL-Threonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from DL-Threonine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Impurities in this compound can originate from both synthetic and fermentation-based manufacturing processes. The most common impurities include:
-
Stereoisomers: The most prevalent impurities are diastereomers, particularly DL-allothreonine. Enantiomeric impurities (D-Threonine in L-Threonine and vice versa) can also be present.[1][2][3]
-
Related Amino Acids: Glycine and serine are common process-related impurities.[4]
-
Synthesis Byproducts: For chemically synthesized this compound, impurities can include unreacted starting materials and byproducts from side reactions.[3]
-
Fermentation-Related Impurities: In this compound produced via fermentation, impurities may include other amino acids, proteins from the microorganisms, carbohydrates, and salts from the culture medium.
-
Degradation Products: Improper storage or handling can lead to the formation of degradation products.
Q2: Which analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying impurities, especially stereoisomers. Chiral columns are often used to resolve enantiomers and diastereomers.
-
Gas Chromatography (GC): GC can also be used for the separation of stereoisomers, often after derivatization of the amino acid.
-
Thin-Layer Chromatography (TLC): TLC is a simpler method for the qualitative detection of ninhydrin-positive substances (other amino acids).
-
Mass Spectrometry (MS): When coupled with LC or GC, MS is a powerful tool for the structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about impurities and can be used for quantitative analysis without the need for reference standards of the impurities.
Troubleshooting Guides
Analytical Methods
Problem: Poor resolution between this compound and DL-allothreonine peaks in HPLC.
-
Possible Cause: The mobile phase composition may not be optimal for separation.
-
Solution:
-
Adjust the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
-
Modify the pH of the aqueous component of the mobile phase.
-
Consider using a different type of chiral column specifically designed for amino acid separations.
-
Decrease the flow rate to allow for better equilibration and separation.
-
Problem: No impurities are detected in my sample, but I suspect it is not pure.
-
Possible Cause 1: The concentration of impurities is below the detection limit of the method.
-
Solution 1:
-
Increase the concentration of the injected sample.
-
Use a more sensitive detector, such as a fluorescence detector after derivatization or a mass spectrometer.
-
-
Possible Cause 2: The chosen analytical method is not suitable for detecting the specific impurities present.
-
Solution 2:
-
If using a standard reverse-phase HPLC column, it may not separate stereoisomers. Switch to a chiral column.
-
Some impurities may not have a UV chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD) or employing a derivatization technique.
-
Purification Methods
Problem: Low yield after recrystallization.
-
Possible Cause 1: The cooling process was too rapid, leading to the formation of small crystals and loss during filtration.
-
Solution 1: Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals.
-
Possible Cause 2: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.
-
Solution 2: Reduce the amount of solvent used to dissolve the crude this compound. The solution should be saturated at the boiling point of the solvent.
-
Possible Cause 3: The chosen solvent is not ideal for recrystallization.
-
Solution 3: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Problem: The purity of this compound did not improve significantly after ion-exchange chromatography.
-
Possible Cause 1: The pH of the buffers is not optimal for binding and elution.
-
Solution 1: The pH of the loading buffer should be such that this compound has a net charge that allows it to bind to the resin (for cation exchange, pH should be below the isoelectric point; for anion exchange, pH should be above the isoelectric point). The pH of the elution buffer should neutralize this charge to release the bound this compound.
-
Possible Cause 2: The salt concentration in the elution buffer is too high, causing co-elution of impurities.
-
Solution 2: Use a gradient elution with a gradually increasing salt concentration to achieve better separation of this compound from impurities with similar charge characteristics.
-
Possible Cause 3: The column is overloaded with the sample.
-
Solution 3: Reduce the amount of sample loaded onto the column to ensure that all target molecules can bind effectively.
Quantitative Data Summary
| Parameter | HPLC | GC | Recrystallization | Ion-Exchange Chromatography |
| Typical Purity Achieved | >99.5% | >99% | 98-99% | >99% |
| Limit of Quantification | fmol to pmol range | Down to 1% for allo-threonine | N/A | N/A |
| Key Separations | Enantiomers, Diastereomers | Enantiomers, Diastereomers | Removes less soluble impurities | Removes charged impurities |
Experimental Protocols
HPLC Method for Stereoisomer Analysis
This protocol is a general guideline for the separation of this compound and its stereoisomeric impurities.
-
Column: Chiral stationary phase column (e.g., Pirkle-type or cyclodextrin-based).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the specific column and impurities.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV detector at 210 nm or a fluorescence detector after pre-column derivatization with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Ion-Exchange Chromatography for Purification
This protocol provides a general procedure for the purification of this compound using cation-exchange chromatography.
-
Resin Selection: Choose a strong or weak cation exchange resin.
-
Column Equilibration: Equilibrate the column with a low ionic strength buffer at a pH below the isoelectric point of Threonine (approximately 5.6).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a buffer with a higher ionic strength (by adding NaCl) or a higher pH (above the isoelectric point). A linear gradient of increasing salt concentration or pH is recommended for optimal separation.
-
Fraction Collection: Collect fractions and analyze them for the presence of pure this compound using an appropriate analytical technique (e.g., TLC or HPLC).
-
Desalting: Pool the pure fractions and remove the salt by dialysis, ultrafiltration, or a desalting column.
-
Product Recovery: Recover the purified this compound by lyophilization or crystallization.
Visualizations
References
- 1. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Threonine: An Important Unnatural Amino acids_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Efficient Chiral Separation of DL-Threonine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of DL-Threonine chiral separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of this compound?
The most common methods for separating this compound enantiomers include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), enantioselective crystallization, and enzymatic resolution. Chiral HPLC is widely used for analytical purposes due to its accuracy and reliability.[1][2] Enantioselective crystallization is a promising method for larger-scale separations, where one enantiomer is selectively crystallized from a racemic mixture.[3] Enzymatic resolution utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[4][5]
Q2: What are the key considerations when choosing a chiral separation method for Threonine?
The choice of method depends on the scale of the separation, the required purity of the enantiomers, and the available equipment. For analytical purposes requiring high accuracy, chiral HPLC is often the preferred method. For preparative scale separations, enantioselective crystallization or enzymatic resolution may be more cost-effective. The presence of diastereomers like allo-threonine can also influence the choice of method, with some HPLC columns and enzymatic methods showing selectivity between them.[6][7]
Q3: How can I confirm the chirality of the separated Threonine enantiomers?
Chiral chromatography, particularly chiral HPLC, coupled with a mass spectrometer (MS) is a definitive way to confirm the identity and enantiomeric purity of the separated threonine isomers.[1] While mass spectrometry alone cannot differentiate between stereoisomers, the chromatographic separation on a chiral column allows for their individual detection and identification.[1]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: Why am I observing poor peak resolution between D- and L-Threonine?
Poor peak resolution in chiral HPLC can be caused by several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have sufficient selectivity for threonine enantiomers.[2]
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, the pH of the aqueous phase, and any additives are critical for achieving separation.[2] For threonine analysis on an Astec CHIROBIOTIC® T column, a mobile phase of water:methanol:formic acid has been shown to be effective.[8]
-
Incorrect Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations.[2]
-
Temperature Fluctuations: Temperature can significantly impact chiral recognition; therefore, maintaining a stable column temperature is crucial.[2]
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.[2]
Q2: What is causing peak tailing in my chromatogram?
Peak tailing can be attributed to:
-
Secondary interactions with the stationary phase: This can be mitigated by adjusting the mobile phase pH or ionic strength.[1]
-
Column Overload: Reducing the injected sample mass can help.[1]
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.[2]
Q3: Why are my retention times shifting between runs?
Shifting retention times are often due to:
-
Changes in mobile phase composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[1]
-
Column temperature instability: Use a column oven to maintain a stable temperature.[1][2]
-
Column degradation: If the problem persists, the column may need to be replaced.[1]
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound
This protocol is a general guideline and may require optimization for specific equipment and samples.
1. Sample Preparation:
- Dissolve the this compound sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.[8]
- Mobile Phase: A mixture of water, methanol, and formic acid. The exact ratio should be optimized, but a starting point could be 80:20:0.1 (v/v/v).[8]
- Flow Rate: 1.0 mL/min (can be optimized, lower flow rates may improve resolution).[2]
- Temperature: 25°C (maintain a stable temperature).[2]
- Injection Volume: 10 µL.
- Detection: UV at 210 nm or Mass Spectrometry.
3. Data Analysis:
- Identify the peaks corresponding to D- and L-Threonine based on their retention times.
- Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.
- Determine the enantiomeric excess (e.e.) using the peak areas.
Data Presentation
Table 1: Performance of a Validated HPLC-UV Method for Amino Acid Analysis
| Parameter | Threonine |
| Linearity Range | 100 - 200 µg/mL |
| Correlation Coefficient (r) | > 0.99 |
| Recovery | 95 - 105% |
This data is provided as a benchmark for method development.[1]
Table 2: Enantioselective Crystallization of this compound
| Method | Chiral Additive | Enantiomeric Excess (e.e.) of Induced Crystals |
| Enantioselective Crystallization | Helical Polycarbenes | Up to 83% |
| Replacing Crystallization | L-proline | 91% (for D-Thr) |
Visualizations
Caption: Experimental workflow for chiral HPLC analysis of this compound.
Caption: Troubleshooting poor peak resolution in chiral HPLC of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic breakdown of threonine by threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: DL-Threonine Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting DL-Threonine stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions? For most cell culture and biochemical applications, high-purity, sterile water (e.g., Milli-Q® or equivalent) is the recommended solvent. This compound is soluble in water up to approximately 50 mg/mL. For applications requiring different pH conditions, a biological buffer (e.g., PBS, HEPES) can be used, but stability at the specific pH should be verified.
Q2: What is the optimal pH for storing this compound solutions? this compound is most stable in slightly acidic to neutral solutions (pH 5-7). In alkaline conditions (pH > 8), the amino group is deprotonated, making it more susceptible to oxidative degradation. In highly acidic conditions, other side reactions can occur. For general use, dissolving in pure water (which results in a pH of ~5-6) is sufficient.
Q3: How should I store my this compound stock solution and for how long? Proper storage is critical to prevent degradation. The recommended storage conditions depend on the intended duration of use:
-
Short-Term (≤ 2 weeks): Store at 2-8°C.
-
Long-Term (> 2 weeks): Aliquot into single-use volumes and store frozen at -20°C or -80°C. Frozen solutions can be stable for 6 months or longer.
Crucially, avoid repeated freeze-thaw cycles , as this can accelerate degradation and compromise the integrity of the solution.
Q4: Does light exposure affect the stability of this compound? Yes, prolonged exposure to light, especially UV light, can promote the formation of reactive oxygen species in aqueous solutions, leading to oxidative degradation of the amino acid. It is best practice to store stock solutions in amber or opaque containers to protect them from light.
Q5: What are the visible signs of this compound degradation? Visible indicators of potential degradation include a change in color (e.g., yellowing or browning), the appearance of turbidity or cloudiness, or the formation of precipitates. If any of these signs are observed, the solution should be discarded.
Troubleshooting Guide
Problem: My experimental results are inconsistent when using my this compound stock.
This is a common issue that can often be traced back to the stability and concentration of the stock solution. Follow these troubleshooting steps to diagnose the problem.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for this compound stock solutions.
Data on this compound Stability
While precise degradation kinetics in simple aqueous solutions are not extensively published, the following table summarizes expected stability based on empirical evidence and general knowledge of amino acid chemistry. Degradation is highly dependent on solution purity, exposure to oxygen, and specific buffer components.
| Storage Condition | Temperature | pH | Light Exposure | Expected Stability (Time to ~5-10% degradation) |
| Optimal Long-Term | -20°C to -80°C | 5.0 - 7.0 | Protected (Amber Vial) | > 6 Months |
| Recommended Short-Term | 2-8°C | 5.0 - 7.0 | Protected (Amber Vial) | ~2 - 4 Weeks |
| Sub-optimal | 2-8°C | > 8.0 | Protected (Amber Vial) | < 2 Weeks |
| Not Recommended | Room Temp (~22°C) | Any | Exposed to Light | < 1 Week (significant degradation possible in hours) |
Note: These are estimates. For critical applications, stability should be validated empirically. A study on amino acids in serum showed a decrease in threonine within 12 hours at room temperature, highlighting its instability in complex biological matrices at non-refrigerated temperatures.
Key Degradation Pathways & Influencing Factors
The stability of this compound in a stock solution is primarily influenced by non-enzymatic chemical degradation. Key factors include temperature, pH, and the presence of oxidizing agents.
Diagram: Factors Influencing this compound Stability
Technical Support Center: DL-Threonine Stability in Cell Culture Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of DL-Threonine in cell culture media, with a focus on the impact of pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for this compound stability in cell culture media?
A1: For optimal cell growth and component stability, the pH of cell culture media should be maintained within a narrow range, typically between 7.2 and 7.4.[1] While this compound itself may show stability across a broader pH range, significant deviations from the physiological optimum can negatively impact not only the amino acid but also other media components and cellular health.[1][2] Extreme pH values are sometimes used to dissolve amino acids like L-tyrosine, but this can have drawbacks, including the risk of precipitation in the bioreactor and the need for additional pH control.[3]
Q2: My cell culture is showing poor growth. Could this compound degradation due to incorrect pH be the cause?
A2: Yes, it is a possibility. The degradation of essential amino acids like this compound can lead to nutrient depletion, which in turn limits cell growth and productivity. Furthermore, pH shifts can directly stress cells, independent of nutrient levels.[2] If you observe poor cell growth, it is crucial to first verify the pH of your culture medium. A significant deviation from the optimal 7.2-7.4 range could indicate a problem.[1] The degradation of threonine can be initiated by enzymes like L-threonine (B559522) dehydratase, leading to 2-oxobutyrate, which is then further catabolized.[4]
Q3: How does pH influence the degradation of this compound?
A3: The stability of amino acids is significantly affected by pH, especially at elevated temperatures.[5] While specific data for this compound is limited, studies on similar hydroxy amino acids show that stability can decrease at both acidic and alkaline pH values, particularly when heated.[5] In alkaline conditions (pH > 8), threonine can also participate in Maillard reactions with reducing sugars (like glucose) present in the media, leading to browning and loss of the amino acid.[5]
Q4: What are the potential degradation products of this compound, and are they toxic to my cells?
A4: this compound can degrade through several pathways. One common enzymatic pathway involves its conversion to 2-amino-3-ketobutyrate, which is then converted to glycine (B1666218) and acetyl-CoA.[6][7] Another pathway involves deamination to form α-ketobutyrate and ammonia (B1221849).[4][7] While glycine and acetyl-CoA are useful metabolites, an accumulation of ammonia can be toxic to cells and negatively impact culture performance.
Q5: How can I monitor the concentration of this compound in my cell culture medium?
A5: The concentration of this compound and other amino acids can be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography (IEC).[8] These methods often involve pre-column derivatization to make the amino acids detectable by UV or fluorescence detectors.[9][10] Several established protocols exist for the simultaneous quantification of multiple amino acids in cell culture media.[9][11][12]
Q6: What are the best practices for preparing and storing media to ensure this compound stability?
A6: To maintain stability, prepare media at a pH close to the optimal range (e.g., pH 7.0-7.8) and store it at 4-8°C to minimize degradation.[13][14] Preparing media at elevated temperatures (e.g., 40–50 °C) can sometimes prevent precipitation of components during cold storage, but this may have a minor negative impact on the stability of some amino acids.[13][14] For highly concentrated feed media, adjusting the pH to a more alkaline level (~pH 10) can prevent precipitation of certain amino acids like tyrosine without significantly impacting others during storage.[13][14]
Data Summary
The stability of amino acids is highly dependent on the pH and temperature of the solution. The following table provides an illustrative summary based on general amino acid stability principles.
| pH | Temperature | Expected this compound Stability | Potential Degradation Pathways |
| 4.0 - 6.0 | 4-8 °C | High | Minimal degradation |
| 4.0 - 6.0 | 25-37 °C | Moderate | Slow acid-catalyzed hydrolysis |
| 7.0 - 7.6 | 4-8 °C | Very High (Optimal Storage) | Negligible degradation |
| 7.0 - 7.6 | 37 °C | Good (Optimal Culture) | Slow, enzyme-mediated degradation; potential for oxidation |
| 8.0 - 10.0 | 4-8 °C | Moderate | Potential for base-catalyzed reactions, but slow at low temp. |
| 8.0 - 10.0 | 25-37 °C | Low to Moderate | Increased risk of Maillard reaction with sugars, deamination[5] |
Experimental Protocols & Visualizations
Protocol: Threonine Stability Assessment in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in a cell culture medium under different pH conditions.
1. Media Preparation:
-
Prepare batches of your basal cell culture medium.
-
Divide the medium into several aliquots. Adjust the pH of each aliquot to a different value (e.g., 6.5, 7.0, 7.4, 8.0) using sterile 1N HCl or 1N NaOH.
-
Sterile-filter each pH-adjusted medium through a 0.22 µm filter.
2. Incubation and Sampling:
-
Aliquot the media into sterile containers for each time point.
-
Place the containers in a humidified incubator at 37°C with an appropriate CO₂ level to maintain the target pH of the control sample (typically 5-10% CO₂ for bicarbonate-buffered media).[2]
-
Collect samples at specified time points (e.g., Day 0, 1, 3, 5, 7).
-
Immediately store the collected samples at -80°C to halt any further degradation before analysis.
3. Sample Analysis:
-
Thaw the samples. If necessary, remove cells or debris by centrifugation.
-
Quantify the this compound concentration using a suitable analytical method, such as HPLC with pre-column derivatization (e.g., using OPA and FMOC reagents).[9][10]
-
The analysis should include a standard curve with known concentrations of this compound for accurate quantification.
4. Data Interpretation:
-
Plot the concentration of this compound versus time for each pH condition.
-
Calculate the degradation rate constant (k) for each pH value to quantify the stability.
Caption: Experimental workflow for assessing this compound stability at various pH levels.
Caption: Decision tree for troubleshooting poor cell growth related to media pH.
Caption: Simplified view of this compound degradation pathways in biological systems.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. selectscience.net [selectscience.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. quora.com [quora.com]
- 9. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media [agris.fao.org]
Minimizing the effect of D-threonine in L-threonine specific assays
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the impact of D-threonine in L-threonine specific assays.
Frequently Asked Questions (FAQs)
Q1: What is the structural difference between L-threonine and D-threonine?
L-threonine and D-threonine are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. They share the same chemical formula (C4H9NO3) and connectivity of atoms. The key difference lies in the spatial arrangement of the amino (-NH2) and hydroxyl (-OH) groups around the chiral alpha-carbon. This seemingly small difference leads to distinct biological functions, with L-threonine being the isomer predominantly incorporated into proteins in most living organisms.
Q2: Why does D-threonine potentially interfere with L-threonine specific assays?
The specificity of an L-threonine assay determines its susceptibility to interference from D-threonine. While many assays are designed to be highly specific for the L-isomer, some may exhibit a degree of cross-reactivity with the D-isomer, especially at high concentrations of D-threonine. This is because the overall size and charge of the two molecules are identical. The level of interference depends on the principle of the assay:
-
Enzymatic Assays: These assays often utilize enzymes like L-threonine dehydrogenase, which are typically highly specific for the L-enantiomer. However, at very high concentrations, D-threonine might compete for the active site of the enzyme, leading to inaccurate measurements.
-
Immunoassays: Antibodies generated against L-threonine might show some degree of cross-reactivity with D-threonine if the epitope recognized by the antibody does not solely depend on the chiral center.
-
Chromatographic Assays (without chiral separation): Standard reversed-phase HPLC or ion-exchange chromatography may not separate L- and D-threonine, leading to their co-elution and inaccurate quantification of L-threonine if D-threonine is present in the sample.
Q3: What are the primary methods to minimize D-threonine interference?
There are three main strategies to mitigate the effects of D-threonine in L-threonine assays:
-
Enzymatic Degradation: Employing an enzyme that specifically degrades D-amino acids, such as D-amino acid oxidase, can eliminate D-threonine from the sample before quantifying L-threonine.
-
Chromatographic Separation: Utilizing chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, can physically separate L-threonine from D-threonine before detection.
-
Use of Highly Specific Assays: Selecting a commercially available assay kit that has been validated to have minimal cross-reactivity with D-threonine is a straightforward approach.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Higher than expected L-threonine concentration. | D-threonine interference in a non-specific or partially specific assay. | 1. Verify the specificity of your current assay. Check the manufacturer's documentation for cross-reactivity data with D-threonine.2. Pre-treat the sample with a D-amino acid degrading enzyme (see Protocol 1).3. Use a chiral HPLC method to separate and quantify L-threonine and D-threonine independently (see Protocol 2). |
| Inconsistent or non-reproducible results. | Variable levels of D-threonine in different samples. | 1. Implement a sample pre-treatment step to remove D-threonine consistently across all samples.2. Switch to a more specific assay method, such as chiral HPLC, for more reliable quantification. |
| Assay signal is present in a sample known to contain only D-threonine. | Significant cross-reactivity of the assay with D-threonine. | 1. Discontinue use of the current assay for samples containing D-threonine.2. Select an assay with documented high specificity for L-threonine. For example, some commercial kits show ≤5% interference with a 10-fold molar excess of D-threonine. |
Quantitative Data on Assay Specificity
The following table summarizes the specificity of a commercially available L-threonine assay kit, demonstrating its low cross-reactivity with D-threonine and other amino acids.
| Assay Type | Interfering Substance | Molar Excess vs. L-Threonine | Interference (%) | Reference |
| Fluorometric Enzymatic Assay | D-Threonine | 10-fold | ≤5% | |
| Fluorometric Enzymatic Assay | Other common amino acids | 10-fold | ≤5% |
Experimental Protocols
Protocol 1: Enzymatic Degradation of D-Threonine using D-Amino Acid Oxidase
This protocol describes the pre-treatment of a sample to remove D-threonine before quantifying L-threonine.
Materials:
-
Sample containing L- and D-threonine
-
D-Amino Acid Oxidase (DAO) from a commercial source
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Catalase (to remove hydrogen peroxide byproduct)
-
Reaction Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)
-
Microcentrifuge tubes
Procedure:
-
Reconstitute DAO, FAD, and catalase in the reaction buffer according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine your sample with the reaction buffer.
-
Add FAD to the required final concentration (as recommended by the DAO manufacturer).
-
Add catalase to the reaction mixture.
-
Initiate the reaction by adding DAO to the tube.
-
Incubate the reaction at the optimal temperature for the DAO (typically 37°C) for a sufficient time to ensure complete degradation of D-threonine. The incubation time may need to be optimized based on the concentration of D-threonine in the sample.
-
Terminate the reaction, for example, by heat inactivation (e.g., 10 minutes at 100°C), ensuring this step does not degrade L-threonine.
-
Centrifuge the sample to pellet any precipitated protein.
-
Use the supernatant for the L-threonine specific assay.
Protocol 2: Chiral Separation of L-Threonine and D-Threonine by HPLC
This protocol provides a general framework for the separation of threonine enantiomers using HPLC with a chiral stationary phase. Specific parameters will need to be optimized for your particular column and HPLC system.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Chiral HPLC column (e.g., a column with a teicoplanin-based chiral stationary phase)
-
Mobile Phase (e.g., a mixture of methanol (B129727) and water, or as recommended by the column manufacturer)
-
L-threonine and D-threonine standards
-
Sample for analysis
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of L-threonine and D-threonine of known concentrations.
-
Inject the L-threonine and D-threonine standards individually to determine their retention times.
-
Inject a mixture of the standards to confirm their separation.
-
Prepare your sample for injection. This may involve deproteinization (e.g., with acetonitrile (B52724) or perchloric acid) and filtration.
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to L-threonine and D-threonine based on their retention times.
-
Quantify the amount of L-threonine in your sample by comparing its peak area to the standard curve generated from the L-threonine standards.
Visualizations
Caption: Workflow for minimizing D-threonine interference.
Caption: Simplified L-Threonine-related mTOR signaling pathway.
Technical Support Center: Overcoming Challenges of Using Racemic Mixtures in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of using racemic mixtures in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is a racemic mixture and why is its use in cell culture a concern?
A racemic mixture contains equal amounts (a 50:50 ratio) of two enantiomers, which are stereoisomers that are non-superimposable mirror images of each other.[1][2] While they have identical physical and chemical properties in an achiral environment, the chiral environment of a biological system, such as a cell culture with its chiral molecules like proteins and DNA, can interact differently with each enantiomer.[1][3] This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even cause toxicity (the distomer).[4] Therefore, using a racemic mixture can obscure the true potency and effects of the active compound.
2. What are the most common challenges encountered when using racemic mixtures in cell culture?
The primary challenges stem from the differential biological activity and metabolism of the enantiomers:
-
Stereoselective Binding: Receptors, enzymes, and other cellular targets are chiral and may bind one enantiomer with higher affinity than the other. This can result in different pharmacological responses.
-
Differential Metabolism: The enzymes within cells can metabolize one enantiomer more rapidly than the other. This stereoselective metabolism can lead to different concentrations of the active enantiomer over time, affecting the observed biological effect.
-
Enantiomer-Enantiomer Interactions: In some cases, the presence of the distomer can antagonize the effect of the eutomer, leading to a weaker response from the racemic mixture than from the pure active enantiomer.
-
Chiral Inversion: Some compounds can undergo chiral inversion, where one enantiomer is converted into the other in the biological system. This can complicate the interpretation of results, as the concentration of each enantiomer may change during the experiment.
3. What is "chiral switching" and why is it relevant?
Chiral switching is the practice of developing a single, active enantiomer of a drug that was previously marketed as a racemic mixture. This is often done to improve the therapeutic index by increasing efficacy and reducing side effects associated with the less active or toxic enantiomer. For researchers, understanding this concept is crucial as it highlights the importance of studying single enantiomers to fully characterize a compound's activity.
4. When should I consider using pure enantiomers instead of a racemic mixture?
It is highly recommended to use pure enantiomers as early as possible in drug discovery and development to obtain a clear understanding of the compound's activity and safety profile. If you observe unexpected or inconsistent results with a racemic mixture, or if you are developing a compound for therapeutic use, separating and testing the individual enantiomers is a critical step. The U.S. Food and Drug Administration (FDA) and other regulatory bodies often require data on the individual enantiomers of a new chiral drug.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your cell culture experiments with racemic mixtures.
Issue 1: The racemic mixture shows lower-than-expected activity or inconsistent results.
| Possible Cause | Troubleshooting Step |
| One enantiomer is inactive or less active, diluting the effect. | Separate the enantiomers using chiral HPLC and test each one individually in your cell-based assay (e.g., cell viability, proliferation). Compare the IC50/EC50 values of the racemate and each enantiomer. |
| The "inactive" enantiomer (distomer) is antagonistic to the active enantiomer (eutomer). | Perform a co-treatment experiment. Treat cells with a constant concentration of the eutomer while titrating in the distomer. A decrease in the eutomer's effect with increasing distomer concentration suggests antagonism. |
| Stereoselective metabolism is rapidly clearing the active enantiomer. | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate of metabolism for each enantiomer. Analyze the supernatant from your cell culture at different time points using a chiral analytical method to measure the concentration of each enantiomer. |
| Poor solubility of the racemic mixture. | Check the solubility of the racemate and individual enantiomers in your cell culture medium. Adjust the solvent or formulation if necessary. |
Issue 2: The racemic mixture is more cytotoxic than the pure active enantiomer.
| Possible Cause | Troubleshooting Step |
| The distomer is cytotoxic. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) comparing the racemate, the eutomer, and the distomer across a range of concentrations. |
| A metabolite of the distomer is toxic. | Use an in vitro metabolism assay followed by LC-MS/MS to identify the metabolites of each enantiomer. If possible, synthesize and test the identified metabolites for cytotoxicity. |
Issue 3: I am preparing a racemic compound for my experiments. How can I ensure it is a true 50:50 mixture?
| Possible Cause | Troubleshooting Step |
| The synthesis method does not produce a 50:50 mixture. | Use a chiral analytical method, such as chiral HPLC or SFC, to determine the enantiomeric excess (ee) of your compound. |
| The enantiomers have different stability in the storage solvent. | Periodically re-analyze the enantiomeric composition of your stock solution, especially if it is stored for an extended period. |
Quantitative Data Summary
The following table provides a hypothetical but representative comparison of IC50 values for a racemic mixture and its corresponding enantiomers in a cancer cell line, illustrating the potential for stereoselective activity.
| Compound | Cell Line | Assay | IC50 (µM) |
| Racemic Mixture | A549 (Lung Cancer) | Cell Viability (MTT) | 10.5 |
| Enantiomer A (Eutomer) | A549 (Lung Cancer) | Cell Viability (MTT) | 5.2 |
| Enantiomer B (Distomer) | A549 (Lung Cancer) | Cell Viability (MTT) | > 100 |
This data illustrates a common scenario where the racemic mixture's IC50 is approximately double that of the active enantiomer, indicating that the other enantiomer is inactive.
Experimental Protocols
Protocol: Chiral Separation of a Racemic Mixture by HPLC
This protocol outlines a general procedure for separating enantiomers from a racemic mixture for use in cell culture experiments.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol)
-
Your racemic compound
Method:
-
Column Selection: Choose a chiral column based on the chemical structure of your compound. Polysaccharide-based columns are a good starting point for many compounds.
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade solvents. A common mobile phase for normal-phase chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).
-
Method Development:
-
Inject a small amount of the racemic mixture onto the column.
-
Start with an isocratic mobile phase (e.g., 90:10 hexane:isopropanol) at a low flow rate (e.g., 0.5 mL/min).
-
Monitor the separation at a wavelength where your compound absorbs.
-
If the enantiomers do not separate, systematically vary the mobile phase composition (e.g., increase the alcohol percentage) and the flow rate.
-
-
Fraction Collection: Once separation is achieved, collect the fractions corresponding to each enantiomer peak.
-
Purity Analysis: Re-inject the collected fractions to confirm their enantiomeric purity.
-
Solvent Evaporation and Reconstitution: Evaporate the HPLC solvent and reconstitute the purified enantiomers in a solvent suitable for your cell culture experiments (e.g., DMSO).
Protocol: Cell Viability Assay to Compare Racemate and Enantiomers
This protocol describes how to use a standard MTT assay to compare the cytotoxic effects of a racemic mixture and its pure enantiomers.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
Racemic mixture and purified enantiomers, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Method:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your racemic mixture and each enantiomer in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of your compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at the appropriate wavelength (usually around 570 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the compound concentration and use a non-linear regression to calculate the IC50 value for the racemate and each enantiomer.
-
Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of each enantiomer using liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Purified enantiomers
-
Acetonitrile (B52724) (for quenching the reaction)
-
LC-MS/MS system with a chiral column
Method:
-
Incubation Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and one of the enantiomers. Pre-warm the mixture at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system equipped with a chiral column to measure the concentration of the parent enantiomer at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t1/2) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint).
-
Repeat the entire procedure for the other enantiomer and compare their metabolic stability.
-
Visualizations
Caption: Workflow for comparing the activity of a racemic mixture and its enantiomers.
Caption: Stereoselective binding of enantiomers to a chiral receptor.
Caption: Logic diagram for troubleshooting unexpected results with racemic mixtures.
References
Technical Support Center: Optimizing Derivatization for GC Analysis of Threonine Isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of threonine isomers.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the derivatization and GC analysis of threonine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of threonine?
A1: Threonine, like other amino acids, is a polar and non-volatile compound due to its amino and carboxylic acid functional groups.[1][2] Direct injection into a GC system would lead to poor chromatographic performance, including peak tailing and potential decomposition in the injector port. Derivatization chemically modifies these polar functional groups, replacing active hydrogens with nonpolar moieties to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis.[1]
Q2: What are the most common derivatization methods for threonine isomers?
A2: The two most common approaches are:
-
Silylation: This method replaces active hydrogens on the amino, carboxyl, and hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA derivatives are generally more stable and less sensitive to moisture than TMS derivatives.
-
Acylation and Esterification: This is typically a two-step process. First, the carboxylic acid group is esterified (e.g., with an alcohol like isopropanol (B130326) in the presence of an acid catalyst). Second, the amino and hydroxyl groups are acylated using a reagent like trifluoroacetic anhydride (B1165640) (TFAA). This results in N,O-di-trifluoroacetyl amino acid esters.
Q3: I am seeing multiple peaks for a single threonine isomer. What could be the cause?
A3: Multiple peaks for a single isomer can arise from incomplete derivatization, where a mixture of partially and fully derivatized products is formed. For threonine, which has three active sites (amino, carboxyl, and hydroxyl groups), this can be a common issue. Another possibility is the on-column degradation of the derivative.
Q4: How can I prevent racemization of my threonine sample during derivatization?
A4: Racemization, the conversion of one enantiomer into a mixture of both, can lead to inaccurate quantification of chiral isomers. To minimize this risk:
-
Avoid harsh basic or acidic conditions and high temperatures during derivatization, as these can promote racemization.
-
Choose appropriate derivatization reagents. Some reagents and reaction conditions are more prone to causing racemization than others.
-
Optimize reaction time. Prolonged exposure to derivatization conditions can increase the likelihood of racemization.
Troubleshooting Common GC Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Incomplete derivatization leaving polar groups exposed.- Active sites on the GC column or liner.- Improper column installation. | - Optimize derivatization conditions (time, temperature, reagent ratio).- Use a fresh, deactivated liner.- Trim the first few centimeters of the column.- Ensure a clean, square column cut and correct installation depth. |
| Peak Splitting or Shouldering | - Incompatible solvent with the stationary phase.- Improper injection technique (for manual injections).- Column overloading.- Dirty or active inlet liner. | - Ensure the sample solvent is compatible with the column's stationary phase.- Use a smooth and rapid injection technique.- Dilute the sample or reduce the injection volume.- Replace the inlet liner. |
| Ghost Peaks | - Contamination from the septum, vials, or solvents.- Carryover from previous injections.- Bleed from the GC column or septum. | - Use high-quality septa and cap liners.- Run a blank solvent injection to identify the source of contamination.- Bake out the column at a high temperature (within its limit).- Ensure the injector is clean. |
| Poor Resolution of Isomers | - Suboptimal GC temperature program.- Inappropriate chiral column for the derivatives.- Carrier gas flow rate is not optimal. | - Optimize the oven temperature ramp rate; a slower ramp often improves resolution.- Select a chiral column known to be effective for the specific derivatives (e.g., Chirasil-Val).- Adjust the carrier gas flow rate to its optimal linear velocity. |
| No Peaks or Very Small Peaks | - Incomplete derivatization.- Leaks in the GC system.- Syringe issue (clogged or not drawing sample).- Detector not turned on or not functioning correctly. | - Verify derivatization by analyzing a standard.- Perform a leak check of the GC system.- Check the syringe for proper operation.- Confirm detector settings and functionality. |
Experimental Protocols
Below are detailed methodologies for common derivatization procedures for threonine isomers.
Protocol 1: Two-Step Esterification and Acylation
This protocol is adapted from methods used for the chiral separation of amino acids.
Materials:
-
Threonine isomer standard or sample
-
3 N HCl in Isopropanol
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (anhydrous)
-
Nitrogen gas for drying
-
Heating block or oven
-
GC vials
Procedure:
-
Esterification:
-
Place 1 mg of the threonine sample into a reaction vial.
-
Add 1 mL of 3 N HCl in isopropanol.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
After cooling, remove the cap and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 1 mL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 20 minutes.
-
After cooling, the sample is ready for GC analysis. The sample can be concentrated under nitrogen and reconstituted in a suitable solvent if necessary.
-
Protocol 2: Silylation with MTBSTFA
This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) derivatives.
Materials:
-
Threonine isomer standard or sample
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (anhydrous)
-
Nitrogen gas for drying
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of the threonine sample solution (e.g., 50 µL) into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is completely dry as moisture will deactivate the silylating reagent.
-
-
Derivatization:
-
Add 100 µL of anhydrous acetonitrile to the dried sample.
-
Add 100 µL of MTBSTFA.
-
Cap the vial tightly and heat at 100°C for 4 hours.
-
After cooling, the sample is ready for GC-MS analysis.
-
Quantitative Data
Table 1: GC Retention Times of Derivatized Threonine Isomers
| Isomer | Derivative | Column | Retention Time (min) | Reference |
| D-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | Not specified, but elutes earlier than allo forms | |
| L-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | Not specified, but elutes earlier than allo forms | |
| D-allo-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | Not specified, but elutes later than D/L-threonine | |
| L-allo-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | Not specified, but elutes later than D/L-threonine | |
| D-Threonine | Heptafluorobutyl chloroformate derivative | Chirasil-L-Val | 14.62 |
Note: The exact retention times can vary significantly based on the specific GC conditions (oven temperature program, carrier gas flow rate, column length, etc.).
Table 2: Comparison of Derivatization Reagent Characteristics
| Feature | Silylation (e.g., MTBSTFA) | Acylation/Esterification (e.g., TFAA) |
| Reaction | Typically a one-step reaction with the dried analyte. | Usually a two-step process (esterification then acylation). |
| Moisture Sensitivity | Highly sensitive to moisture; requires anhydrous conditions. | Less sensitive to trace amounts of water, though anhydrous conditions are still recommended for best results. |
| Derivative Stability | TBDMS derivatives are generally more stable than TMS derivatives. | Acyl derivatives are typically stable. |
| Byproducts | Volatile byproducts that usually do not interfere with chromatography. | Can produce acidic byproducts that may need to be removed or neutralized. |
| Potential Issues | Can sometimes produce multiple derivatives if the reaction is incomplete. | The two-step nature adds complexity to the workflow. |
Visualizations
Experimental Workflow for Threonine Isomer Analysis
Caption: A generalized workflow for the GC analysis of threonine isomers.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shapes in GC analysis.
References
Validation & Comparative
Comparative study of DL-Threonine vs L-Threonine on cell growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of DL-Threonine and L-Threonine on mammalian cell growth, supported by available experimental data and detailed methodologies. The focus is to elucidate the differential impact of these two threonine forms on cellular proliferation and viability, providing valuable insights for optimizing cell culture media and understanding amino acid metabolism in a research and drug development context.
Executive Summary
L-Threonine, an essential amino acid, is a critical component of cell culture media, playing a pivotal role in protein synthesis and cellular metabolism, which are fundamental for robust cell growth and proliferation. In contrast, this compound, a racemic mixture containing both the L- and D-isomers of threonine, is often used as a more economical alternative in some cell culture applications. However, the biological utility of the D-isomer in mammalian cells is limited. This guide demonstrates that while L-Threonine actively promotes cell growth through specific signaling pathways, the D-isomer in this compound is largely unmetabolized or catabolized by different pathways, contributing minimally to and potentially hindering optimal cell proliferation.
Data Presentation: Quantitative Comparison of L-Threonine and this compound on Cell Growth
While direct, peer-reviewed quantitative data from a single study comprehensively comparing the effects of L-Threonine and this compound on key cell growth parameters is limited in publicly available literature, the following table is a synthesized representation based on established principles of mammalian amino acid metabolism and general observations in cell culture. It illustrates the expected differential impact on cell growth metrics when a standard mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is cultured in media containing either L-Threonine or this compound at equimolar concentrations of the L-isomer.
| Parameter | L-Threonine | This compound | Rationale |
| Cell Viability (%) | ~95% | ~90% | Mammalian cells primarily utilize L-amino acids for protein synthesis and other metabolic functions. The presence of D-Threonine may have a slight negative impact on cell viability at higher concentrations. |
| Peak Viable Cell Density (x 10^6 cells/mL) | High | Moderate to High | The readily available L-Threonine supports optimal cell proliferation. In this compound, only the L-isomer is efficiently used for growth, effectively halving the usable threonine concentration. |
| Specific Growth Rate (μ) | High | Moderate | The rate of cell division is directly linked to the availability of essential amino acids like L-Threonine for protein synthesis and energy metabolism. |
| Product Titer (for recombinant protein production) | High | Moderate | The production of recombinant proteins is dependent on a sufficient supply of essential L-amino acids for translation. |
Note: This table represents a qualitative and predictive comparison. Actual quantitative differences will vary depending on the specific cell line, culture conditions, and the concentration of threonine used.
Experimental Protocols
To empirically determine the comparative effects of this compound and L-Threonine on cell growth, the following detailed experimental protocols are provided.
Protocol 1: Comparative Cell Growth and Viability Assay
Objective: To quantify the differences in cell proliferation and viability of a mammalian cell line when cultured with L-Threonine versus this compound.
Materials:
-
Mammalian cell line (e.g., CHO-K1, HEK293, or HeLa)
-
Basal cell culture medium deficient in threonine
-
L-Threonine (cell culture grade)
-
This compound (cell culture grade)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into 96-well plates at a density of 5,000 cells/well in their standard growth medium and incubate for 24 hours to allow for attachment.
-
Media Preparation: Prepare experimental media by supplementing the threonine-deficient basal medium with:
-
Control Group: No threonine supplementation.
-
L-Threonine Group: L-Threonine at a final concentration of 0.8 mM.
-
This compound Group: this compound at a final concentration of 1.6 mM (to provide an equimolar concentration of L-Threonine).
-
-
Treatment: After 24 hours, aspirate the standard growth medium from the wells and replace it with the prepared experimental media.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Cell Viability (MTT Assay):
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cell Proliferation (Cell Counting):
-
At each time point, wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with standard growth medium.
-
Stain the cells with Trypan Blue and count the viable cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of cell viability and plot the cell growth curves for each group.
Experimental Workflow for Comparative Analysis
Signaling Pathways and Metabolic Differences
The differential effects of L-Threonine and this compound on cell growth can be attributed to their distinct roles in cellular metabolism and signaling.
L-Threonine: Activating Pro-Growth Signaling
L-Threonine is an essential amino acid that actively promotes cell proliferation and survival by stimulating key signaling pathways, most notably the PI3K/Akt/mTOR pathway .[1][2] This pathway is a central regulator of cell growth, metabolism, and protein synthesis.
Upon transport into the cell, L-Threonine contributes to the intracellular amino acid pool, which is sensed by the mTORC1 complex. Activation of mTORC1 leads to the phosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and cell cycle progression.[1]
This compound: The Metabolic Fate of the D-Isomer
Mammalian cells have a limited capacity to utilize D-amino acids. The D-isomer of threonine present in this compound is not incorporated into proteins during translation.[3] Instead, it is primarily metabolized by the enzyme D-amino acid oxidase (DAAO) , which is present in the peroxisomes of certain tissues.[4][5]
DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) (NH₃) and hydrogen peroxide (H₂O₂) as byproducts.[4] While the α-keto acid of threonine can potentially be transaminated to form L-Threonine, this process is generally inefficient. The accumulation of ammonia and hydrogen peroxide can be cytotoxic and induce oxidative stress, potentially impairing cell growth and viability.
Conclusion
For optimal cell growth, proliferation, and recombinant protein production in mammalian cell culture, L-Threonine is the demonstrably superior choice over this compound. The L-isomer is directly and efficiently utilized by cells for protein synthesis and activates critical pro-growth signaling pathways. The D-isomer in this compound does not significantly contribute to these processes and its metabolism can lead to the production of cytotoxic byproducts. Therefore, for applications requiring high cell densities, robust proliferation, and high-titer protein production, the use of pure L-Threonine is strongly recommended. While this compound may be a cost-effective option for less demanding applications, its potential to introduce variability and cellular stress should be carefully considered.
References
- 1. Amino acid and glucose metabolism in fed-batch CHO cell culture affects antibody production and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid metabolism in CHO cells - American Chemical Society [acs.digitellinc.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to the Validation of Analytical Methods for DL-Threonine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of DL-Threonine, a critical amino acid in pharmaceutical and biotechnological research. We present a summary of performance data from various techniques, detailed experimental protocols, and a standardized workflow for analytical method validation.
Comparative Analysis of Analytical Methods
The quantification of this compound can be achieved through several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometric/Enzymatic assays are among the most common approaches.
Below is a summary of typical performance characteristics for these methods based on available literature.
| Parameter | HPLC-UV (Underivatized) | HPLC with Derivatization (e.g., OPA) | GC-MS (with Derivatization) | Spectrophotometric/Enzymatic |
| **Linearity (R²) ** | >0.999[1] | >0.999[2] | >0.998[3] | Good correlation (R²=0.9942)[4] |
| Accuracy (% Recovery) | 97.91 - 101.11[1] | 97.08 - 102.44 | 80 - 120 | 99.5 |
| Precision (%RSD) | 0.28 - 1.92 (Intra-day) | 1.93 - 5.43 (Repeatability) | 5.1 - 14.0 (Intra-assay) | Not explicitly stated |
| Limit of Quantification (LOQ) | 5 µg/mL (for L-Threonine) | 0.005 - 0.043 g/100 g | Method dependent | 10 µM |
| Derivatization Required? | No | Yes (Pre- or Post-column) | Yes | No (for enzymatic) |
| Sample Throughput | Moderate to High | Moderate | Generally lower | High (with microplate reader) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC and GC-MS techniques for this compound quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Underivatized)
This method allows for the direct quantification of underivatized threonine, simplifying sample preparation.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Stir for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Start with 100% 10 mM phosphate buffer (pH 7.4) for the first 10 minutes.
-
Linearly increase the concentration of acetonitrile (B52724) to 50% over the next 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 37 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV detector at 225 nm.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of L-Threonine (e.g., 50-200 µg/mL) and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of L-Threonine standard into a sample matrix.
-
Precision: Analyze replicate injections of a standard solution on the same day (intra-day precision) and on different days (inter-day precision).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS analysis of amino acids requires a derivatization step to increase their volatility.
1. Sample Preparation and Derivatization:
-
Dry a 50 µL aliquot of the sample under a stream of nitrogen.
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Heat the mixture at 100 °C for 4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.
-
Alternatively, a two-step derivatization can be performed by esterification with 2 M HCl in methanol (B129727) followed by amidation with pentafluoropropionic anhydride.
2. GC-MS Conditions:
-
GC System: A standard GC-MS system equipped with a fused-silica capillary column (e.g., SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm film thickness).
-
Injection: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 100 °C.
-
Ramp to a final temperature suitable for the elution of the derivatized threonine.
-
-
Mass Spectrometer: Operate in full scan mode or selected-ion monitoring (SIM) mode for quantification.
3. Validation Parameters:
-
Linearity: Prepare and analyze a series of derivatized standard solutions to construct a calibration curve.
-
Accuracy: Assess recovery by analyzing spiked samples.
-
Precision: Evaluate the repeatability of the derivatization and analysis process.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages of this workflow.
Caption: Workflow for the validation of an analytical method.
References
- 1. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.pe [scielo.org.pe]
- 3. benchchem.com [benchchem.com]
- 4. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]
A Comparative Analysis of the Metabolic Fates of D-threonine and L-threonine
For researchers, scientists, and drug development professionals, understanding the distinct metabolic roles of amino acid stereoisomers is paramount. This guide provides a comprehensive comparison of the metabolic effects of D-threonine and L-threonine, supported by experimental data and detailed methodologies.
Threonine, an essential amino acid, exists as two stereoisomers, L-threonine and D-threonine. While L-threonine is the biologically active form integral to protein synthesis and various metabolic processes in mammals, D-threonine is considered an "unnatural" amino acid with distinct metabolic pathways and applications, primarily in research and pharmaceutical development.[1][2] Their structural difference, a mirror image at the alpha-carbon, dictates their profoundly different interactions with the stereospecific enzymes that govern metabolism.[1][3]
Absorption, Distribution, Metabolism, and Excretion (ADME)
The differential handling of L- and D-threonine by the body begins at absorption and continues through their metabolic fate and eventual excretion.
| Metabolic Parameter | L-Threonine | D-Threonine | Supporting Evidence |
| Intestinal Absorption | Rapidly absorbed by specific amino acid transporters (e.g., B0AT) at the brush border membrane of the small intestine.[4] The portal-drained viscera can extract 60-90% of dietary threonine on the first pass. | Absorbed by the intestine and transported through the bloodstream to solid tissues. The specific transporters and efficiency compared to L-threonine are not well-characterized. | Isotope tracer studies in neonatal piglets have demonstrated high first-pass extraction of L-threonine by the gut. Studies in animals have shown that administered D-amino acids are absorbed from the intestine. |
| Tissue Distribution | Utilized for protein synthesis throughout the body, with a significant portion used for mucosal protein and mucin synthesis in the gut. Plasma threonine concentration correlates with its concentration in the cerebral cortex and brain stem. | Distributed to various tissues, including the liver and kidneys, where it is metabolized. | Studies in rats show a direct correlation between dietary L-threonine intake and its levels in plasma and brain tissue. The presence and activity of D-amino acid oxidase in the liver and kidneys of animals indicate the tissue distribution of D-amino acids. |
| Metabolism | Primarily metabolized via two main pathways: the L-threonine dehydrogenase pathway and the L-threonine dehydratase (deaminase) pathway. It is a precursor for the synthesis of other amino acids like glycine (B1666218) and serine. | Primarily metabolized by the FAD-containing enzyme D-amino acid oxidase (DAAO), which catalyzes its oxidative deamination. D-threonine can also be cleaved by D-threonine aldolase (B8822740) into glycine and acetaldehyde. | Extensive research has elucidated the enzymatic pathways of L-threonine degradation in various organisms. The role of DAAO in metabolizing D-amino acids is well-established through studies on the enzyme's activity and distribution. |
| Excretion | Metabolites are integrated into central metabolic pathways (e.g., TCA cycle) or excreted as urea. | The products of DAAO activity (α-keto acids, ammonia (B1221849), and hydrogen peroxide) are further metabolized or excreted. | The metabolic fates of the products of L-threonine catabolism are well-documented components of central metabolism. The detoxification role of DAAO implies the subsequent processing and excretion of D-amino acid metabolites. |
Impact on Central Metabolic Pathways
L-threonine serves as a direct precursor to key intermediates in central metabolism, while the metabolic contribution of D-threonine is indirect and primarily catabolic.
L-Threonine Metabolic Pathways
L-threonine is catabolized through two primary pathways that feed into the tricarboxylic acid (TCA) cycle and gluconeogenesis.
-
L-Threonine Dehydrogenase Pathway: L-threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved to yield glycine and acetyl-CoA . Acetyl-CoA can enter the TCA cycle for energy production.
-
L-Threonine Dehydratase (Deaminase) Pathway: L-threonine is deaminated to form α-ketobutyrate, which is further converted to propionyl-CoA and subsequently succinyl-CoA , an intermediate of the TCA cycle.
D-Threonine Metabolic Pathway
The metabolism of D-threonine is primarily a detoxification process mediated by D-amino acid oxidase (DAAO).
-
D-Amino Acid Oxidase Pathway: DAAO oxidizes D-threonine to its corresponding α-keto acid (2-oxo-3-hydroxybutanoate), producing ammonia (NH₃) and hydrogen peroxide (H₂O₂). The α-keto acid can potentially be further metabolized, but this is less characterized than the primary catabolic step.
Effects on Cellular Signaling and Other Metabolic Functions
The distinct metabolic roles of L- and D-threonine extend to their influence on cellular signaling and other physiological processes.
| Function | L-Threonine | D-Threonine | Supporting Evidence |
| Protein Synthesis | Essential building block for protein synthesis. A deficiency can impair protein synthesis rates. | Not incorporated into proteins in mammals due to the stereospecificity of the translational machinery. | The genetic code and ribosomal machinery are specific for L-amino acids. |
| Mucin Production | Critical component of mucin proteins, essential for gut barrier function. Dietary threonine intake directly impacts mucin synthesis. | No direct role in mucin synthesis. | Studies in animal models have shown that threonine-deficient diets lead to decreased mucin production. |
| Lipid Metabolism | Plays a role in hepatic lipid metabolism and can help prevent the accumulation of fat in the liver. | No established role in lipid metabolism. | Research in animal models indicates that L-threonine supplementation can regulate lipogenesis signaling pathways. |
| Immune Function | Supports immune function through its role in antibody production and by influencing lymphocyte proliferation and cytokine expression. | No direct role in immune function is established, though its use in animal feed has been noted for improving overall health. | Studies have shown that L-threonine supplementation can enhance immune responses in animals. |
| Drug Development | Serves as a precursor for the synthesis of various metabolites. | Used as a chiral building block in the synthesis of peptidomimetic drugs to enhance stability against proteolytic degradation. | The incorporation of D-amino acids into peptides is a known strategy to increase their in vivo half-life. |
| Toxicity | Generally considered safe, with high doses potentially causing gastrointestinal discomfort. A 13-week study in rats established a no-observed-adverse-effect level (NOAEL) of over 3000 mg/kg body weight/day. | Overuse in laboratory settings may cause minor toxicity in experimental animals. If not metabolized by DAAO, D-amino acids can accumulate and potentially cause cellular damage. | Toxicity studies on L-threonine have been conducted in animal models. The biological role of DAAO is considered to be a detoxification mechanism. |
Experimental Protocols
Determination of Threonine Turnover and Gluconeogenesis from L-Threonine in Rats
This protocol is based on studies investigating the contribution of L-threonine to glucose production.
-
Animal Model: Male Wistar rats, subjected to different conditions such as starvation or streptozotocin-induced diabetes.
-
Infusion: A continuous intravenous infusion of L-[U-¹⁴C]Threonine is administered at a steady rate.
-
Blood Sampling: Blood samples are collected at regular intervals to measure the specific radioactivity of plasma threonine, alanine, and glucose.
-
Analysis:
-
The rate of threonine turnover is calculated from the equilibrium specific radioactivity of plasma threonine.
-
The transfer of ¹⁴C from threonine to glucose is determined by measuring the specific radioactivity of plasma glucose.
-
-
Data Interpretation: The data provides insights into the rate of whole-body threonine metabolism and its contribution as a substrate for gluconeogenesis under different physiological states.
In Vitro Proteolytic Stability Assay for Peptides Containing D-Threonine
This protocol, based on established principles of peptide drug design, assesses the stability of peptides containing D-threonine.
-
Peptide Synthesis: Synthesize two versions of a peptide: one with L-threonine and a counterpart with D-threonine.
-
Incubation: Dissolve each peptide in a phosphate-buffered saline (PBS) solution. Add a protease, such as trypsin, to each peptide solution. Incubate the mixtures at 37°C.
-
Time-Course Sampling: At various time points, take aliquots from each reaction mixture.
-
Analysis: Quench the enzymatic reaction in the aliquots and analyze the remaining amount of intact peptide using High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Compare the degradation rate of the L-threonine-containing peptide to that of the D-threonine-containing peptide to determine the enhanced stability conferred by the D-isomer.
References
A Comparative Guide to Threonine Quantification: Cross-Validation of HPLC and Enzymatic Assays
In the realms of academic research, clinical diagnostics, and pharmaceutical development, the precise quantification of amino acids like threonine is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques for threonine measurement: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We delve into the experimental protocols of each method, present a side-by-side analysis of their performance metrics, and offer a logical workflow for their cross-validation.
Quantitative Performance Comparison
The choice between HPLC and enzymatic assays for threonine quantification often depends on the specific requirements of the study, such as sample throughput, sensitivity, and the need for absolute versus relative quantification. The following table summarizes key performance parameters for both methods based on published data.
| Parameter | HPLC Method | Enzymatic Assay |
| Principle | Chromatographic separation based on physicochemical properties, followed by detection (e.g., UV, fluorescence after derivatization). | Specific enzyme-catalyzed reaction where a product (e.g., NADH) is measured, often via a coupled colorimetric or fluorometric reaction.[1][2] |
| Linearity Range | 50–200 µg/mL for L-threonine.[3][4] | Typically in the low micromolar range (e.g., up to 100 µM). |
| Limit of Detection (LOD) | Can reach the picomolar to nanomolar range, depending on the derivatization agent and detector. | As low as 2 µM.[1][2] |
| Precision (RSD) | Typically between 0.28% and 1.92%.[3][4] | Generally, RSD values are low, often below 10%. |
| Accuracy (Recovery) | Mean recoveries often range between 98.91% and 100.77%.[3][4] | Good recovery is expected, though specific percentages are dependent on the sample matrix. |
| Specificity | High, especially with optimized separation and selective detectors. Can distinguish between different amino acids. | High for L-threonine; one assay reports ≤5% interference from other common amino acids at a 10-fold molar excess.[2] |
| Analysis Time | A single run can take around 25-30 minutes, not including sample preparation and hydrolysis.[3][4] | Assay procedure can take approximately 60 minutes after sample preparation.[1] |
| Throughput | Can be automated but is generally lower throughput compared to plate-based enzymatic assays. | High-throughput adaptable, suitable for 96-well plate formats.[1][2] |
Experimental Protocols
Detailed and robust methodologies are critical for obtaining reliable and reproducible results. Below are representative protocols for both HPLC and enzymatic assays for threonine quantification.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a common approach for amino acid analysis using HPLC with pre-column derivatization, a technique frequently employed to enhance the detection of amino acids which often lack a strong chromophore.[5][]
1. Sample Preparation (Hydrolysis):
-
For protein-bound threonine, acid hydrolysis is a necessary first step.
-
Samples are hydrolyzed with 6 N HCl under a nitrogen atmosphere at 110°C for 20-24 hours to release individual amino acids.[7]
-
Following hydrolysis, the acid is removed by evaporation under a stream of nitrogen.[8]
2. Derivatization (Pre-column):
-
Amino acids are derivatized to attach a chromophoric or fluorophoric tag for sensitive detection.
-
A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form a fluorescent product.[7][9]
-
The derivatization can be automated by the HPLC autosampler just prior to injection.[9]
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is frequently used.[3][10]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Detection:
4. Quantification:
-
A calibration curve is generated using threonine standards of known concentrations.
-
The peak area of threonine in the sample chromatogram is compared to the calibration curve to determine its concentration.
Enzymatic Assay Method
This protocol is based on a commercially available fluorometric assay kit that allows for the specific quantification of L-threonine.
1. Principle: The assay is based on the NAD+-coupled enzymatic metabolism of threonine by L-threonine dehydrogenase (TDH). This reaction produces an oxidized intermediate and NADH.[1][2][11] The generated NADH is then used by a developer enzyme to convert a probe into a stable fluorophore, which can be measured.[1][2]
2. Sample Preparation:
-
Biological Fluids (Serum, Plasma): Samples should be deproteinized, for instance, by using 10 kDa molecular weight cutoff (MWCO) spin columns.[1][2]
-
Tissues or Cells: Homogenize tissues (~10 mg) or cells (~1 x 10^6) in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[1]
3. Reagent Preparation:
-
Reconstitute the assay buffer, enzyme mix, and developer solution as per the kit instructions.[1]
-
Prepare a standard curve by diluting the L-threonine standard to a range of known concentrations.
4. Assay Procedure (96-well plate format):
-
Add samples and standards to the wells of a 96-well plate. Adjust the volume with assay buffer.[1]
-
For each sample, two measurements are often required: one with the threonine dehydrogenase enzyme (+ThrDH) and one without (-ThrDH) to account for background signals.[12]
-
Prepare a reaction mix containing the assay buffer, developer, and enzyme mix.
-
Add the reaction mix to all wells containing samples and standards.
-
Incubate the plate, protected from light, at 37°C for a specified time (e.g., 60 minutes).[1]
5. Data Analysis:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1][2]
-
Subtract the background reading from the sample readings.
-
Plot the standard curve and determine the threonine concentration in the samples from this curve.
Methodology Visualization
To ensure the interchangeability and reliability of data, a cross-validation workflow is essential when employing two different analytical methods.
Caption: Workflow for the cross-validation of HPLC and enzymatic assays.
References
- 1. abcam.com [abcam.com]
- 2. Threonine Assay Kit (ab239726) | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. myfoodresearch.com [myfoodresearch.com]
- 7. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Decoding Threonine Metabolism in E. coli: A Comparative Guide to Stereospecificity
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways within microorganisms is paramount. This guide provides a detailed comparison of how the different stereoisomers of threonine are metabolized in Escherichia coli, offering insights into the stereospecificity of the key enzymes involved. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a valuable resource for studies in metabolic engineering, enzyme kinetics, and drug discovery.
Introduction to Threonine Metabolism in E. coli
Threonine, an essential amino acid, possesses two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. In E. coli, the metabolism of L-threonine is primarily carried out by two key enzymes: L-threonine dehydrogenase (TDH) and L-threonine aldolase (B8822740) (LTA). These enzymes exhibit distinct stereospecificity, which dictates the metabolic fate of each threonine isomer. Understanding this specificity is crucial for applications ranging from the microbial production of L-threonine to the development of antimicrobial agents targeting these pathways.
Comparative Analysis of Enzyme Specificity
The metabolic potential of each threonine stereoisomer in E. coli is determined by the substrate specificity of its catabolic enzymes. The following table summarizes the available kinetic data for the interaction of E. coli L-threonine dehydrogenase and L-threonine aldolase with the four stereoisomers of threonine.
| Substrate | Enzyme | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Activity Notes |
| L-Threonine | L-Threonine Dehydrogenase (TDH) | 1.43[1] | 57[1] | - | Primary substrate. |
| L-Threonine Aldolase (LTA) | 0.9[2] | 0.014[2] | 0.44 | Active. | |
| D-Threonine | L-Threonine Dehydrogenase (TDH) | - | - | - | No activity reported[1]. |
| L-Threonine Aldolase (LTA) | - | - | - | No activity observed. | |
| L-allo-Threonine | L-Threonine Dehydrogenase (TDH) | - | - | - | No activity reported. |
| L-Threonine Aldolase (LTA) | 1.1 | - | 66 | Approximately 25% as effective as L-threonine. | |
| D-allo-Threonine | L-Threonine Dehydrogenase (TDH) | - | - | - | Oxidized to a lesser extent than L-threonine. Specific kinetic data not available. |
| L-Threonine Aldolase (LTA) | - | - | - | No activity reported. |
Note: A hyphen (-) indicates that data was not available in the searched literature.
Metabolic Pathways of Threonine Stereoisomers
The differential substrate specificity of TDH and LTA leads to distinct metabolic pathways for the threonine stereoisomers in E. coli.
Caption: Metabolic pathways for threonine stereoisomers in E. coli.
Experimental Protocols
Assay for L-Threonine Dehydrogenase (TDH) Activity
This protocol is adapted from the principle of direct spectrophotometric measurement of NADH production.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.4)
-
NAD⁺ solution (10 mM)
-
Threonine isomer solution (100 mM stock of L-threonine or D-allo-threonine)
-
Purified L-threonine dehydrogenase or cell-free extract
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 50 mM Tris-HCl buffer (pH 8.4)
-
100 µL of 10 mM NAD⁺ solution
-
Sufficient amount of enzyme preparation
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the 100 mM threonine isomer solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes.
-
The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
A control reaction without the threonine isomer should be performed to account for any background NADH production.
Assay for L-Threonine Aldolase (LTA) Activity
This protocol is based on a coupled enzyme assay that measures the consumption of NADH.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Threonine isomer solution (100 mM stock of L-threonine or L-allo-threonine)
-
NADH solution (10 mM)
-
Yeast alcohol dehydrogenase (ADH) (approximately 50 units/mL)
-
Purified L-threonine aldolase or cell-free extract
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 10 mM NADH solution
-
10 µL of yeast alcohol dehydrogenase
-
Sufficient amount of LTA preparation
-
-
Incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the 100 mM threonine isomer solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
A control reaction without the LTA preparation should be performed to ensure the observed activity is dependent on LTA.
Logical Workflow for Stereospecificity Confirmation
The following diagram illustrates the experimental workflow to confirm the stereospecificity of threonine metabolism in E. coli.
Caption: Experimental workflow for determining threonine metabolism stereospecificity.
Conclusion
The metabolism of threonine in E. coli is highly stereospecific, primarily due to the substrate preferences of L-threonine dehydrogenase and L-threonine aldolase. L-threonine is readily metabolized through both pathways. D-allo-threonine can be acted upon by TDH, albeit less efficiently than L-threonine. L-allo-threonine is a substrate for LTA. In contrast, D-threonine appears to be a dead-end metabolite, not being recognized by either of these key catabolic enzymes. This detailed understanding of stereospecificity is critical for the rational design of microbial strains for the enhanced production of L-threonine and for the development of novel antimicrobial strategies. The provided data and protocols offer a solid foundation for researchers to further explore and manipulate these important metabolic pathways.
References
A Comparative In Vivo Bioavailability Analysis: DL-Threonine vs. L-Threonine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo bioavailability and metabolic fate of DL-Threonine in comparison to its biologically active isomer, L-Threonine, supported by experimental data and detailed methodologies.
Executive Summary
L-Threonine, an essential amino acid, is a critical component for protein synthesis and various metabolic functions. In contrast, its D-isomer, a component of the racemic mixture this compound, is poorly utilized by the body. This guide provides a detailed comparison of the in vivo bioavailability of this compound and L-Threonine. The available data strongly indicates that L-Threonine is readily absorbed and metabolized, demonstrating high bioavailability. D-Threonine, on the other hand, exhibits significantly lower nutritional value and is primarily catabolized by a separate metabolic pathway, leading to its poor incorporation into proteins and potential for growth inhibition at high concentrations. This analysis is based on findings from various in vivo studies, primarily in animal models such as rats, chicks, and pigs.
Data Presentation: Quantitative Comparison
| Parameter | L-Threonine | This compound (inferred from D-Threonine data) | Key Findings & References |
| Relative Bioavailability | High (considered the standard) | Significantly lower than L-Threonine. The D-isomer is poorly utilized for growth. | Studies in chicks and rats have shown that D-Threonine does not effectively replace L-Threonine for growth promotion. |
| Growth Promotion | Supports normal growth and development. | Does not support growth and can be inhibitory at higher concentrations. | Growth studies in rats have demonstrated that diets containing D-Threonine in place of L-Threonine lead to poor growth. |
| Nitrogen Retention | High | Low | The nitrogen from D-Threonine is not efficiently incorporated into body proteins. |
| Primary Metabolic Pathway | Threonine Dehydrogenase/Dehydratase pathways leading to intermediates for the Citric Acid Cycle. | D-Amino Acid Oxidase pathway, converting it to α-ketobutyrate. | L-Threonine is a substrate for specific dehydrogenases and dehydratases, while D-Threonine is primarily metabolized by D-amino acid oxidase.[1] |
Experimental Protocols
The following are detailed methodologies from key types of experiments used to assess the bioavailability and nutritional value of amino acid isomers.
Growth Assay in Rats
-
Objective: To determine the nutritional value of D-Threonine relative to L-Threonine by measuring the growth response in young rats.
-
Animal Model: Weanling male rats (e.g., Sprague-Dawley or Wistar strains), typically 21-23 days old.
-
Diet:
-
A basal diet is formulated to be severely deficient in threonine but adequate in all other nutrients.
-
Control group receives the basal diet supplemented with a graded level of L-Threonine to establish a standard growth curve.
-
Experimental groups receive the basal diet supplemented with equimolar levels of D-Threonine or this compound.
-
-
Procedure:
-
Rats are housed individually in metabolic cages to allow for accurate measurement of food intake and collection of urine and feces.
-
Animals are given ad libitum access to their respective diets and water for a period of 10-14 days.
-
Body weight and feed intake are recorded daily.
-
At the end of the experimental period, nitrogen content in the diet, feces, and urine is determined using the Kjeldahl method to calculate nitrogen balance.
-
-
Data Analysis: The growth rate ( g/day ) and feed efficiency (gain/feed) are calculated for each group. The relative bioavailability of D-Threonine is estimated by comparing the slope of the growth response curve for D-Threonine to that of L-Threonine.
Ileal Digestibility Assay in Pigs
-
Objective: To measure the apparent and true ileal digestibility of L-Threonine and D-Threonine.
-
Animal Model: Growing pigs fitted with a T-cannula at the terminal ileum.
-
Diet:
-
A nitrogen-free diet is fed to determine the basal endogenous amino acid losses.
-
Test diets are formulated with either L-Threonine or this compound as the primary source of the amino acid.
-
-
Procedure:
-
Pigs are housed in individual pens and fed their respective diets for an adaptation period of 5-7 days, followed by a collection period of 2-3 days.
-
Ileal digesta is collected continuously for 8-12 hours during the collection period.
-
The digesta and feed samples are analyzed for their amino acid content using high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Apparent ileal digestibility (%) = [(Amino Acid intake - Amino Acid in digesta) / Amino Acid intake] x 100
-
True ileal digestibility is calculated by correcting for the basal endogenous amino acid losses measured with the nitrogen-free diet.
-
Visualization of Metabolic Pathways and Experimental Workflow
Metabolic Fate of L-Threonine and D-Threonine
Caption: Metabolic pathways of L-Threonine and D-Threonine.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for in vivo bioavailability studies.
Conclusion
The evidence from in vivo animal studies consistently demonstrates the superior bioavailability and nutritional value of L-Threonine compared to the D-isomer present in this compound. While L-Threonine is efficiently utilized for protein synthesis and supports optimal growth, D-Threonine is poorly absorbed and is primarily catabolized through a separate oxidative pathway, contributing little to the body's amino acid pool for protein synthesis. For applications in pharmaceuticals, and animal nutrition, the use of pure L-Threonine is recommended to ensure optimal efficacy and avoid the potential negative effects associated with the D-isomer. Further research employing modern pharmacokinetic techniques would be beneficial to provide a more precise quantitative comparison of the absorption, distribution, metabolism, and excretion of these two isomers.
References
A Comparative Analysis of DL-Threonine Impurity Profiles from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Threonine impurity profiles that may be observed from different suppliers. The purity of active pharmaceutical ingredients (APIs) and raw materials is a critical quality attribute that can significantly impact the safety, efficacy, and stability of the final drug product. Understanding the potential impurity landscape of this compound from various manufacturing processes is essential for robust drug development and regulatory compliance.
The data presented herein is a synthesis of typical impurity profiles and does not represent a direct head-to-head study of specific commercial suppliers, as such information is often proprietary. Instead, this guide offers a framework for the types of impurities to anticipate and the analytical methodologies to employ for their detection and quantification.
Data Summary: Typical Impurity Profiles of this compound
The following table summarizes common impurities that can be found in this compound, with hypothetical but representative data ranges that might be observed from suppliers utilizing different manufacturing processes (e.g., chemical synthesis vs. fermentation).
| Impurity Category | Specific Impurity | Supplier A (Chemical Synthesis) - Typical Range (%) | Supplier B (Fermentation) - Typical Range (%) | Analytical Method |
| Organic Impurities | Glycine | 0.05 - 0.15 | 0.10 - 0.25 | HPLC-UV/CAD |
| L-Lysine | Not Typically Found | 0.05 - 0.15 | HPLC-UV/CAD | |
| L-Isoleucine | Not Typically Found | 0.05 - 0.10 | HPLC-UV/CAD | |
| Unidentified Impurities | ≤ 0.10 | ≤ 0.10 | HPLC-UV/CAD | |
| Stereoisomeric Impurities | D-Threonine | 49.5 - 50.5 (as part of DL-mixture) | Not Applicable (for L-Threonine production) | Chiral HPLC |
| L-allo-Threonine | ≤ 0.20 | ≤ 0.10 | Chiral HPLC | |
| D-allo-Threonine | ≤ 0.20 | Not Typically Found | Chiral HPLC | |
| Residual Solvents | Methanol | ≤ 3000 ppm (ICH Limit) | Not Typically Found | Headspace GC-MS |
| Acetonitrile | ≤ 410 ppm (ICH Limit) | Not Typically Found | Headspace GC-MS | |
| Inorganic Impurities | Heavy Metals (e.g., Pb, As, Hg, Cd) | Complies with USP/Ph. Eur. limits | Complies with USP/Ph. Eur. limits | ICP-MS |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% | Gravimetric Analysis |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below. These protocols are based on standard pharmacopeial methods and published analytical procedures.[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
This method is used for the quantification of known and unknown organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used. For hydrophilic compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.[1]
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be a phosphate (B84403) buffer (pH 2.5), and Mobile Phase B could be acetonitrile. The gradient would run from a low to a high percentage of Mobile Phase B.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds with a chromophore. CAD is a universal detector that can be used for compounds without a UV chromophore.[1]
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Quantification: Impurities are quantified against a qualified reference standard of this compound and, if available, individual impurity standards. Relative response factors may be used for impurities where a standard is not available.
Chiral HPLC for Stereoisomeric Impurities
This method is crucial for determining the enantiomeric and diastereomeric purity of threonine.
-
Instrumentation: An HPLC system with a UV or other suitable detector.
-
Column: A chiral stationary phase column designed for amino acid separations (e.g., a ligand-exchange or a cyclodextrin-based column).
-
Mobile Phase: The mobile phase is highly dependent on the type of chiral column used. For example, a copper sulfate (B86663) solution is often used with ligand-exchange columns.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm).
-
Sample Preparation: Similar to the HPLC method for organic impurities, dissolve the sample in a suitable solvent.
-
Analysis: The method should be capable of separating L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This is the standard method for identifying and quantifying residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a headspace autosampler and a mass spectrometer detector.
-
Column: A capillary column with a stationary phase suitable for volatile organic compounds (e.g., a DB-624 or equivalent).
-
Oven Program: A temperature gradient is used to separate the solvents. For example, starting at 40°C and ramping up to 240°C.
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve it in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Quantification: The quantification is performed by comparing the peak areas of the solvents in the sample to those of a standard solution containing known amounts of the target solvents.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
This technique is used for the detection of trace elemental impurities at very low levels.
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: The this compound sample is typically digested using a microwave digestion system with concentrated nitric acid and other acids to bring the elements into solution.
-
Analysis: The digested sample solution is introduced into the plasma, which ionizes the elements. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio.
-
Quantification: Quantification is achieved using external calibration with certified elemental standards.
Visualizations
Logical Workflow for Impurity Profile Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample from a new supplier.
Caption: Workflow for this compound impurity analysis.
Signaling Pathway of Potential Impurity Impact
While this compound itself is an essential amino acid, impurities can have unintended biological consequences. The diagram below illustrates a hypothetical signaling pathway that could be affected by an unidentified impurity that mimics a signaling molecule.
Caption: Hypothetical impact of an impurity on a cellular pathway.
Conclusion
The impurity profile of this compound can vary depending on the manufacturing process employed by the supplier. A comprehensive analytical approach is necessary to ensure the quality and safety of the material. While chemical synthesis may introduce certain organic impurities and residual solvents, fermentation processes might lead to the presence of other amino acids as byproducts. Stereoisomeric purity is a critical attribute for threonine due to its two chiral centers.
Regulatory bodies like the EMA and FDA place significant emphasis on the control of impurities. Therefore, it is imperative for researchers and drug developers to conduct thorough impurity profiling and supplier qualification to mitigate risks associated with impurities in their final products. The experimental protocols and workflows provided in this guide offer a robust framework for this critical aspect of pharmaceutical development.
References
Navigating the Chiral Maze: A Comparative Guide to Threonine Enantioseparation
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step. Threonine, with its two chiral centers, presents a unique challenge. This guide offers an objective comparison of the performance of various chiral columns for the separation of threonine enantiomers, supported by experimental data and detailed methodologies to aid in the selection of the most suitable chromatographic tools.
The separation of threonine's stereoisomers is crucial in various fields, from ensuring the stereochemical purity of pharmaceutical compounds to metabolic research. The choice of chiral stationary phase (CSP) is paramount for achieving baseline resolution and accurate quantification. This guide delves into the performance of several common types of chiral columns, including macrocyclic glycopeptide, crown ether-based, zwitterionic, and anion-exchange columns.
Performance Comparison of Chiral Columns for Threonine Separation
The following table summarizes the quantitative performance of different chiral columns for the separation of threonine enantiomers. The data has been compiled from various studies to provide a comparative overview.
| Chiral Stationary Phase (CSP) Type | Column Name | Threonine Derivative | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Underivatized | Water/Methanol/Formic Acid (30:70:0.02) | 1 | 25 | D-Thr: ~5.5, L-Thr: ~6.5 | Not Reported | Not Reported |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Underivatized | Water/Ethanol (B145695) (30:70) | 1 | 23 | D-Thr: ~4.8, L-Thr: ~5.8 | Not Reported | Not Reported |
| Crown Ether-Based | Crownpak CR-I(+) | Underivatized | Perchloric Acid (pH 2.0)/Acetonitrile | 0.4 | 25 | D-allo-Thr & D-Thr co-elute at ~13, L-allo-Thr: ~18, L-Thr: ~22 | Not Reported | Not Reported |
| Anion-Exchanger & Zwitterionic (Tandem) | QN-AX & ZWIX(+) | AQC-derivatized | Gradient of ACN/MeOH/H2O with NH4FA and FA | 1.25 | 50 | d-aThr/d-Thr: ~2.2, l-Thr: ~2.4, l-aThr: ~2.5 | Rs (l-aThr/l-Thr) = 0.83 | Not Reported |
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are the detailed experimental methodologies for the data presented above.
Macrocyclic Glycopeptide CSP: Astec® CHIROBIOTIC® T
-
Method 1 (Methanol Mobile Phase):
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of water, methanol, and formic acid in a ratio of 30:70:0.02 (v/v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 300 µg/mL of DL-Threonine in a 30:70 water:methanol solution.
-
-
Method 2 (Ethanol Mobile Phase):
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of water and ethanol in a ratio of 30:70 (v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 23 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL of this compound in methanol.
-
Crown Ether-Based CSP: Crownpak CR-I(+)
-
Column: Crownpak CR-I(+) (dimensions not specified).
-
Mobile Phase: An aqueous solution of perchloric acid (pH 2.0) and acetonitrile. The exact ratio was not specified in the available data.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Detection: LC-MS/MS.
-
Sample: A standard mixture containing threonine and its diastereomer, allo-threonine.
Tandem Anion-Exchanger & Zwitterionic CSPs: QN-AX & ZWIX(+)
-
Column: QN-AX prototype core-shell column (50 mm x 3.0 mm, 2.7 µm) coupled in-line with a ZWIX(+) prototype core-shell column (50 mm x 3.0 mm, 2.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Formate (NH4FA) and 10 mM Formic Acid (FA) in Acetonitrile/Methanol/Water (49:49:2; v/v/v).
-
Mobile Phase B: 50 mM NH4FA and 50 mM FA in Acetonitrile/Methanol/Water (49:49:2; v/v/v).
-
-
Flow Rate: 1.25 mL/min.
-
Gradient: 0-0.4 min 0% B, 0.4-1.0 min 0-100% B, 1.0-3.0 min 100% B, 3.0-3.2 min 100-0% B, 3.2-4.0 min 0% B.
-
Column Temperature: 50 °C.
-
Note: This method was used for the separation of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatized threonine isomers.
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the process, the following diagrams illustrate the general experimental workflow for chiral separation of threonine and the logical relationship in selecting a suitable chiral column.
Caption: Experimental workflow for chiral separation of threonine.
Caption: Logical workflow for chiral column selection and method development.
Concluding Remarks
The selection of an appropriate chiral column and the optimization of chromatographic conditions are critical for the successful separation of threonine enantiomers. Macrocyclic glycopeptide columns, such as the Astec® CHIROBIOTIC® T, have demonstrated effective separation of underivatized threonine. Crown ether-based columns are also a viable option, although co-elution of diastereomers can be a challenge. For derivatized threonine, a tandem approach with anion-exchange and zwitterionic columns can provide excellent resolution.
This guide provides a foundational understanding of the performance of several key chiral columns for threonine separation. Researchers are encouraged to use this information as a starting point for their method development and to further explore the vast landscape of chiral chromatography to achieve their specific separation goals.
Safety Operating Guide
Proper Disposal of DL-Threonine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of DL-Threonine in a laboratory setting. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2][3]
Initial Assessment and Waste Identification
The first step in any chemical disposal procedure is to confirm the identity and hazard classification of the substance.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound consistently indicates that it does not meet the criteria for classification as a hazardous substance.[1][2] It is not considered to be flammable, corrosive, reactive, or toxic.[4]
-
Check for Contamination: If the this compound waste is mixed with other chemicals, the entire mixture must be treated as hazardous waste, and the disposal procedure for the most hazardous component must be followed.[5]
Non-Hazardous Waste Disposal Procedure
For pure, uncontaminated this compound, the following disposal procedure is recommended. However, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as these may vary.[4][6]
For Solid this compound:
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. Plastic containers are often preferred over glass for waste storage.[5]
-
Labeling: Label the container as "Non-Hazardous Waste" and clearly identify the contents as "this compound." Include the quantity and date of generation.[5]
-
Disposal:
-
Option 1: Regular Trash (with approval): In some cases, and with explicit permission from your EHS department, small quantities of non-hazardous chemicals may be permissible for disposal in the regular trash.[4][6] The chemical should be in a securely sealed container.[4]
-
Option 2: EHS Collection: The most prudent approach is to dispose of the container through your institution's hazardous waste program, even if the substance is not classified as hazardous.[5] This ensures a documented and compliant disposal route.
-
For Aqueous Solutions of this compound:
-
Neutralization (if necessary): While this compound itself is not significantly acidic or basic, if it has been used in a solution with a pH outside the neutral range, the pH should be adjusted to between 5.5 and 10.5 before disposal.[4]
-
Dilution: For small quantities, dilute the solution with a large amount of water.
-
Drain Disposal (with explicit permission): Disposal of any chemical down the drain is strictly regulated and requires written permission from your institution's EHS department.[4][5] Generally, only small amounts of readily biodegradable, non-toxic substances are considered for drain disposal.[4] Do not pour any chemical down the drain without prior approval.
Disposal of Contaminated this compound
If this compound is contaminated with a hazardous substance, it must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix contaminated this compound with non-hazardous waste.
-
Containerization and Labeling:
-
Use a compatible, leak-proof waste container with a secure screw-on cap.[7]
-
Attach a "Hazardous Waste" tag provided by your EHS department.[5][6]
-
List all chemical constituents of the mixture on the tag, including their concentrations or volumes. Abbreviations and chemical formulas are generally not permitted.[5]
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[8] Ensure secondary containment is used to prevent spills.[7]
-
Collection: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.[5][9]
Quantitative Data Summary
While this compound itself does not have specific quantitative disposal limits due to its non-hazardous nature, general laboratory waste guidelines provide quantitative thresholds.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 10.5 | [4] |
| Hazardous Waste Storage Limit (Satellite Accumulation Area) | Up to 55 gallons of hazardous waste | [6][10] |
| Acutely Toxic Waste Limit (P-list) | Up to 1 quart of liquid or 1 kilogram of solid | [10] |
| Hazardous Waste Collection Timeframe | Within 90 days of the start of accumulation | [7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. acs.org [acs.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling DL-Threonine
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Threonine, including personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is generally not classified as a hazardous substance.[1][2] However, adherence to good industrial hygiene and safety practices is crucial.[3]
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Wear suitable protective gloves, such as those made of Nitrile rubber (NBR), tested according to EN 374. Protective clothing should also be worn to prevent skin exposure. |
| Respiratory Protection | Under normal use with adequate ventilation, respiratory protection is not typically required. If dust formation is likely, a particulate filter device (EN 143), such as a P1 filter, should be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the compound's integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and incompatible materials like strong oxidizing agents. The recommended storage temperature is typically between 15–25 °C.
-
Keep the container tightly closed to prevent moisture absorption.
2. Handling:
-
Avoid generating dust. Use in a well-ventilated area.
-
Practice good laboratory hygiene: avoid eating, drinking, or smoking in the handling area.
-
Wash hands thoroughly after handling the substance.
-
Limit all unnecessary personal contact.
3. First Aid Measures: In case of accidental exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
Spill and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to contain and clean the area safely.
Spill Response Workflow:
Caption: Workflow for handling a this compound spill.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable national, state, and local regulations.
-
Place waste in appropriate, labeled containers for disposal.
-
Do not empty into drains or release into the environment. Consult with a licensed professional waste disposal service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
